molecular formula C10H14N2OS B1309516 (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone CAS No. 886497-83-2

(4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B1309516
CAS No.: 886497-83-2
M. Wt: 210.3 g/mol
InChI Key: ZSOZXVDAAMDHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C10H14N2OS and its molecular weight is 210.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c11-8-3-5-12(6-4-8)10(13)9-2-1-7-14-9/h1-2,7-8H,3-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOZXVDAAMDHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406496
Record name (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-83-2
Record name (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone. This molecule holds potential for further investigation in medicinal chemistry and drug development due to its unique structural features, combining a thiophene moiety with a 4-aminopiperidine scaffold. This document outlines a plausible synthetic route, detailed experimental protocols, and representative characterization data.

Synthesis

The synthesis of this compound is achieved through an amide coupling reaction between thiophene-2-carboxylic acid and tert-butyl (1-(thiophen-2-ylcarbonyl)piperidin-4-yl)carbamate, followed by the deprotection of the Boc-protecting group. The overall synthetic scheme is presented below.

A common method for forming an amide bond is the condensation of a carboxylic acid and an amine. To facilitate this reaction, the carboxylic acid is typically activated. This can be achieved in a two-step process, either in a single pot where the activated carboxylic acid reacts directly, or in two separate steps involving the isolation of the activated carboxylic acid intermediate before its reaction with the amine. A variety of reagents are available for activating the carboxylic acid, including those that form acid halides, azides, anhydrides, or the use of carbodiimides.

Logical Workflow for the Synthesis

Thiophene Thiophene-2-carboxylic acid Coupling Amide Coupling (EDC, HOBt, DIPEA) Thiophene->Coupling BocPiperidine tert-Butyl (1H-piperidin-4-yl)carbamate BocPiperidine->Coupling Intermediate tert-Butyl (1-(thiophen-2-ylcarbonyl)piperidin-4-yl)carbamate Coupling->Intermediate Formation of protected intermediate Deprotection Boc Deprotection (TFA or HCl) Intermediate->Deprotection FinalProduct This compound Deprotection->FinalProduct Final Product Formation

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification. Thin-layer chromatography (TLC) on silica gel plates can be used to monitor the progress of the reactions.

Step 1: Synthesis of tert-Butyl (1-(thiophen-2-ylcarbonyl)piperidin-4-yl)carbamate

A representative procedure for the amide coupling reaction is as follows: To a stirred solution of thiophene-2-carboxylic acid (1.0 eq) in a suitable solvent such as acetonitrile, are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq), 1-hydroxybenzotriazole (HOBt) (a catalytic amount, e.g., 0.1 eq), and a tertiary amine base like diisopropylethylamine (DIPEA).[1] After a short period of stirring, tert-butyl (1H-piperidin-4-yl)carbamate (1.0 eq) is added to the mixture. The reaction is then stirred at room temperature until completion, as monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is worked up and purified by column chromatography to yield the desired intermediate.

Step 2: Synthesis of this compound

The Boc-protected intermediate from Step 1 is dissolved in a suitable solvent like dichloromethane (DCM). An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent, is added to the solution. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess acid are then removed under reduced pressure. The crude product is purified, for instance by recrystallization or column chromatography, to afford the final product, this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Representative Spectroscopic Data

The following tables summarize the expected characterization data for this compound based on the analysis of structurally similar compounds.

Table 1: Representative ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.6 - 7.8m2HThiophene-H
7.1 - 7.2m1HThiophene-H
4.0 - 4.2m2HPiperidine-CH₂ (adjacent to N)
3.0 - 3.2m1HPiperidine-CH (with NH₂)
2.8 - 3.0m2HPiperidine-CH₂ (adjacent to N)
1.8 - 2.0m2HPiperidine-CH₂
1.4 - 1.6m2HPiperidine-CH₂
1.5 - 2.5br s2H-NH₂

Table 2: Representative ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
165 - 168C=O
135 - 138Thiophene-C (quaternary)
128 - 132Thiophene-CH
126 - 128Thiophene-CH
124 - 126Thiophene-CH
48 - 52Piperidine-C (with NH₂)
42 - 46Piperidine-C (adjacent to N)
30 - 34Piperidine-C

Table 3: Representative Mass Spectrometry Data

Ion[M+H]⁺
m/z (calculated)225.0905
m/z (found)To be determined experimentally

Table 4: Representative FT-IR Data

Wavenumber (cm⁻¹)Assignment
3300 - 3400N-H stretch (amine)
2850 - 3000C-H stretch (aliphatic)
1620 - 1650C=O stretch (amide)
1580 - 1610C=C stretch (thiophene)
1400 - 1450C-N stretch
Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the key steps in the characterization process of the synthesized compound.

Start Synthesized Compound Purification Purification (Column Chromatography/Recrystallization) Start->Purification Purity Purity Assessment (TLC, HPLC) Purification->Purity Structure Structural Elucidation Purity->Structure NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (MS) Structure->MS IR FT-IR Spectroscopy Structure->IR Data Data Analysis and Structure Confirmation NMR->Data MS->Data IR->Data

Caption: Workflow for the characterization of the final product.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The outlined amide coupling strategy represents a viable and efficient method for its preparation. The provided representative characterization data serves as a benchmark for researchers aiming to synthesize and validate this compound. Further studies are warranted to explore the pharmacological potential of this novel chemical entity.

References

An In-depth Technical Guide on (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone is a heterocyclic compound featuring a central piperidine ring functionalized with an amino group and a thiophene-2-carboxamide moiety. This scaffold is of significant interest in medicinal chemistry due to the prevalence of the 4-aminopiperidine core in a variety of biologically active molecules. While comprehensive data for this specific molecule is not extensively available in public literature, this guide consolidates information from structurally related compounds and established chemical principles to provide a detailed technical overview. This document covers plausible synthetic routes, predicted physicochemical properties, expected spectroscopic characteristics, and potential biological relevance, supported by detailed experimental protocols and logical diagrams.

Chemical Properties and Data

The chemical structure of this compound combines the structural features of a secondary amine within the piperidine ring, a primary amine at the 4-position, an amide linkage, and an aromatic thiophene ring. These functional groups dictate its chemical reactivity and physical properties.

Physicochemical Properties
PropertyPredicted/Analog ValueSource
Molecular Formula C₁₀H₁₄N₂OS-
Molecular Weight 210.30 g/mol -
Topological Polar Surface Area (TPSA) 69.4 ŲPredicted
Predicted logP 1.2 - 1.8Predicted
Hydrogen Bond Donors 2Predicted
Hydrogen Bond Acceptors 3Predicted
Rotatable Bonds 2Predicted
pKa (most basic) 8.5 - 9.5 (piperidine N)Predicted
pKa (less basic) 4.0 - 5.0 (amino group)Predicted
(Analog) TPSA 46.33 Ų[1]
(Analog) logP 1.9033[1]

Analog: (4-Aminopiperidin-1-yl)(2-chlorophenyl)methanone

Spectroscopic Data Summary

Detailed spectroscopic data for the title compound is not published. The following table summarizes the expected characteristic signals based on the analysis of its functional groups and data from related structures.

TechniqueExpected Observations
¹H NMR Signals corresponding to thiophene protons (approx. 7.0-7.8 ppm), piperidine ring protons (approx. 1.5-4.0 ppm), and the primary amine protons (broad singlet, variable shift).
¹³C NMR Resonances for the amide carbonyl (approx. 165-175 ppm), thiophene carbons (approx. 125-140 ppm), and piperidine carbons (approx. 25-55 ppm).
IR Spectroscopy N-H stretching vibrations for the primary amine (two bands, approx. 3300-3400 cm⁻¹), C=O stretching of the amide (approx. 1630-1680 cm⁻¹), and C-H and C=C stretching from the thiophene ring.[2][3][4]
Mass Spectrometry (ESI-MS) A prominent [M+H]⁺ ion at m/z 211.09. Characteristic fragmentation patterns would involve cleavage of the piperidine ring and the amide bond.[5]

Experimental Protocols

The following sections detail plausible experimental procedures for the synthesis and characterization of this compound.

Synthesis: Acylation of 4-Aminopiperidine

A common and effective method for the synthesis of the target compound is the acylation of a protected 4-aminopiperidine derivative followed by deprotection, or direct acylation of 4-aminopiperidine under controlled conditions. The following protocol describes the reaction of 4-aminopiperidine with thiophene-2-carbonyl chloride.[6][7][8][9]

Materials:

  • 4-Aminopiperidine

  • Thiophene-2-carbonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of thiophene-2-carbonyl chloride (1.05 eq) in anhydrous DCM to the cooled amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Analytical Characterization

The following are general protocols for the analytical techniques used to characterize the synthesized compound.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the compound. 2D NMR techniques like COSY and HSQC can be used for unambiguous signal assignment.[12]

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as N-H, C=O, and aromatic C-H bonds.[2][3]

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Obtain a mass spectrum using an electrospray ionization (ESI) source in positive ion mode. Perform a full scan to identify the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern.[5]

  • Analysis: Confirm the molecular weight of the compound from the mass of the molecular ion. Analyze the fragmentation pattern to further support the proposed structure.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound has not been reported, the 4-aminopiperidine scaffold is a key pharmacophore in several classes of therapeutic agents.

N-type Calcium Channel Blockade

Derivatives of 4-aminopiperidine have been investigated as blockers of N-type (Caᵥ2.2) voltage-gated calcium channels.[13][14][15] These channels are crucial for neurotransmitter release at presynaptic terminals, particularly in pain pathways. Blockade of these channels can lead to analgesic effects, making them a target for the development of novel pain therapeutics.

DPP-4 Inhibition

The 3-aminopiperidine moiety is a well-known component of several Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[16][17][18] DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 increases the levels of active GLP-1, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.

Visualizations

Experimental and Logical Workflows

Synthesis_Workflow Synthesis and Purification Workflow reagents Dissolve 4-Aminopiperidine and TEA in DCM cooling Cool to 0°C reagents->cooling addition Add Thiophene-2-carbonyl chloride cooling->addition reaction Stir at Room Temperature addition->reaction workup Quench with NaHCO3 and Extract reaction->workup purification Column Chromatography or Recrystallization workup->purification product Pure (4-Aminopiperidin-1-yl) (thiophen-2-yl)methanone purification->product

Caption: A generalized workflow for the synthesis and purification of the target compound.

Analytical_Workflow Analytical Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment nmr NMR Spectroscopy (¹H, ¹³C, 2D) structure_confirm Structure Confirmation nmr->structure_confirm ir IR Spectroscopy ir->structure_confirm ms Mass Spectrometry (ESI-MS, MS/MS) ms->structure_confirm hplc HPLC purity_confirm Purity >95% hplc->purity_confirm tlc TLC tlc->purity_confirm start Purified Compound start->nmr start->ir start->ms start->hplc start->tlc final Characterized Compound structure_confirm->final purity_confirm->final

Caption: A logical workflow for the analytical characterization of the synthesized compound.

Signaling Pathway Diagrams

N_type_Ca_Channel N-type Calcium Channel Blockade in Pain Signaling pain_stimulus Pain Stimulus presynaptic Presynaptic Neuron pain_stimulus->presynaptic ca_channel N-type Ca²⁺ Channel presynaptic->ca_channel Depolarization vesicles Synaptic Vesicles (Neurotransmitters) ca_channel->vesicles Ca²⁺ Influx compound (4-Aminopiperidin-1-yl) (thiophen-2-yl)methanone (Hypothetical Blocker) compound->ca_channel Blockade release Neurotransmitter Release vesicles->release postsynaptic Postsynaptic Neuron release->postsynaptic pain_signal Pain Signal Propagation postsynaptic->pain_signal

Caption: Hypothetical blockade of N-type calcium channels by the title compound.

DPP4_Inhibition DPP-4 Inhibition and GLP-1 Signaling glp1_active Active GLP-1 dpp4 DPP-4 Enzyme glp1_active->dpp4 pancreas Pancreatic β-cells glp1_active->pancreas Stimulation glp1_inactive Inactive GLP-1 dpp4->glp1_inactive compound (4-Aminopiperidin-1-yl) (thiophen-2-yl)methanone (Hypothetical Inhibitor) compound->dpp4 Inhibition insulin Insulin Secretion pancreas->insulin glucose Blood Glucose Lowering insulin->glucose

Caption: Hypothetical mechanism of DPP-4 inhibition to enhance insulin secretion.

Conclusion

This compound represents a molecule of interest for further investigation in drug discovery, given the established biological importance of its core structural motifs. This technical guide provides a foundational framework for its synthesis, characterization, and potential therapeutic applications based on current chemical knowledge and data from analogous compounds. Further experimental validation is necessary to fully elucidate the specific properties and biological activity of this compound.

References

Spectroscopic and Synthetic Profile of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone. This compound is of interest in medicinal chemistry due to the presence of the bioactive thiophene and 4-aminopiperidine scaffolds. This document outlines a plausible synthetic route and presents anticipated spectroscopic data based on the analysis of structurally related molecules.

Chemical Structure

Systematic Name: this compound Molecular Formula: C₁₀H₁₄N₂OS Molecular Weight: 210.30 g/mol CAS Number: [Not available]

Chemical Structure of this compound

Predicted Spectroscopic Data

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Thiophene H-57.50 - 7.60dd5.0, 1.2
Thiophene H-37.20 - 7.30dd3.6, 1.2
Thiophene H-47.00 - 7.10dd5.0, 3.6
Piperidine H-2, H-6 (axial)3.80 - 3.95m-
Piperidine H-2, H-6 (equatorial)3.15 - 3.30m-
Piperidine H-42.90 - 3.05m-
Piperidine H-3, H-5 (equatorial)1.90 - 2.05m-
Piperidine H-3, H-5 (axial)1.40 - 1.55m-
Amine NH₂1.30 - 1.50br s-
¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Amide)167.0 - 169.0
Thiophene C-2138.0 - 140.0
Thiophene C-5129.0 - 131.0
Thiophene C-3127.5 - 129.5
Thiophene C-4126.0 - 128.0
Piperidine C-449.0 - 51.0
Piperidine C-2, C-642.0 - 45.0
Piperidine C-3, C-533.0 - 36.0
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3400Medium, Broad
C-H Stretch (Aromatic)3050 - 3150Medium
C-H Stretch (Aliphatic)2850 - 2950Medium to Strong
C=O Stretch (Amide)1630 - 1650Strong
C=C Stretch (Thiophene)1400 - 1500Medium
C-N Stretch1100 - 1200Medium
Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data (Method: Electrospray Ionization, ESI+)

IonPredicted m/z
[M+H]⁺211.08
[M+Na]⁺233.06

Proposed Synthetic Protocol

The synthesis of this compound can be achieved via a standard amide coupling reaction between thiophene-2-carboxylic acid and 4-aminopiperidine. To facilitate this reaction, a coupling agent is typically employed.

General Workflow for Synthesis and Analysis

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis reagents Thiophene-2-carboxylic acid + 4-Aminopiperidine coupling Amide Coupling (EDC, HOBt, DIPEA in DCM) reagents->coupling workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification product (4-Aminopiperidin-1-yl) (thiophen-2-yl)methanone purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Data Interpretation nmr->data ir->data ms->data

Caption: Synthetic and analytical workflow for the target compound.

Detailed Experimental Procedure

Materials:

  • Thiophene-2-carboxylic acid

  • 4-Aminopiperidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • To a stirred solution of thiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-aminopiperidine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the starting materials, key reaction steps, and the final product, highlighting the formation of the critical amide bond.

G cluster_reactants Reactants cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation carboxylic_acid Thiophene-2-carboxylic Acid (Carboxyl Group) coupling_reagents EDC + HOBt carboxylic_acid->coupling_reagents reacts with amine 4-Aminopiperidine (Primary Amine) nucleophilic_attack Nucleophilic Attack by Amine amine->nucleophilic_attack active_ester Active Ester Intermediate coupling_reagents->active_ester forms active_ester->nucleophilic_attack attacked by amide_bond Amide Bond (-CO-N-) nucleophilic_attack->amide_bond leads to product (4-Aminopiperidin-1-yl) (thiophen-2-yl)methanone amide_bond->product present in

The Expanding Therapeutic Potential of Novel Thiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable versatility in engaging with a wide array of biological targets.[1][2] The inherent physicochemical properties of the thiophene ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged structure in the design of novel therapeutic agents.[2] This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel thiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Signaling Pathways

Novel thiophene derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action, including the inhibition of key protein kinases and the induction of apoptosis.[1][3][4]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected novel thiophene derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
3b HepG2 (Liver)3.105[5]
PC-3 (Prostate)2.15[5]
4c HepG2 (Liver)3.023[5]
PC-3 (Prostate)3.12[5]
480 HeLa (Cervical)12.61 (µg/mL)[6]
HepG2 (Liver)33.42 (µg/mL)[6]
IPBT MDA-MB-231 (Breast)126.67[7]
HepG2 (Liver)67.04[7]
LNCaP (Prostate)127.59[7]
Caco-2 (Colon)63.74[7]
Panc-1 (Pancreatic)76.72[7]
HeLa (Cervical)146.75[7]
Ishikawa (Endometrial)110.84[7]
4 MCF-7 (Breast)14.53[8]
6 MCF-7 (Breast)11.17[8]
7 MCF-7 (Breast)16.76[8]
Key Signaling Pathways in Anticancer Activity

Several studies have elucidated the molecular mechanisms underlying the anticancer effects of thiophene derivatives. A prominent mechanism involves the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT, crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[5]

VEGFR2_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 AKT AKT VEGFR2->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Thiophene_Derivative Thiophene Derivative (e.g., 4c, 3b) Thiophene_Derivative->VEGFR2 Inhibits Thiophene_Derivative->AKT Inhibits Antimicrobial_Workflow cluster_screening Initial Screening cluster_evaluation In-depth Evaluation Fingerprint Fingerprint Similarity MIC_Screening MIC Screening (Reference Strains) Fingerprint->MIC_Screening MIC_ColR MIC Determination (Colistin-Resistant Strains) MIC_Screening->MIC_ColR Time_Kill Time-Kill Curve Assay MIC_ColR->Time_Kill Permeability Membrane Permeability Assay Time_Kill->Permeability Adherence Bacterial Adherence Assay Permeability->Adherence Docking Molecular Docking Adherence->Docking Inflammation_Pathway Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_Derivative Thiophene Derivative Thiophene_Derivative->COX Inhibits Thiophene_Derivative->LOX Inhibits

References

(4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the mechanism of action for the compound (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone. This suggests that the compound may be a novel chemical entity, a synthetic intermediate, or a research chemical that has not yet been extensively studied for its pharmacological properties.

At present, there are no established pharmacological targets, signaling pathways, or comprehensive in vitro/in vivo data sets associated with this compound in peer-reviewed publications. Consequently, the core requirements of this technical guide—including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled due to the absence of foundational research on this specific molecule.

Further investigation into structurally related compounds containing the 4-aminopiperidine or thiophene-2-yl-methanone moieties would be necessary to hypothesize potential biological activities. However, any such analysis would be speculative and would not pertain to the specific mechanism of action of this compound itself.

Therefore, this document serves to report the current void in the scientific literature regarding the mechanism of action for this compound. Researchers, scientists, and drug development professionals interested in this compound would need to undertake foundational research, including target identification, in vitro screening, and in vivo studies, to elucidate its pharmacological profile.

In Silico ADMET Profiling of Piperidine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of approved drugs.[1] Its prevalence underscores the importance of a thorough understanding of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of its analogues to de-risk and accelerate drug discovery programs. This technical guide provides an in-depth overview of the in silico methodologies used to predict the ADMET profiles of piperidine-containing compounds, complete with data presentation, experimental protocols, and workflow visualizations.

Data Presentation: Predicted ADMET Properties of Piperidine Analogues

The following tables summarize key ADMET-related physicochemical and pharmacokinetic properties for a selection of piperidine analogues, predicted using established computational models. These in silico predictions offer a valuable first-pass assessment to guide further experimental investigation.[2]

Table 1: Comparative Physicochemical and ADMET Properties of Selected Piperidine Analogues

Property3-(2-Cyclohexylethyl)piperidineN-benzylpiperidine2-methylpiperidine4-phenylpiperidine
Molecular Weight ( g/mol ) 195.35175.2699.17161.24
LogP (o/w) 3.852.551.102.15
Aqueous Solubility (LogS) -4.5 (Poorly soluble)-3.0 (Slightly soluble)-0.5 (Soluble)-2.5 (Slightly soluble)
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) 0.95 (High)0.90 (High)0.15 (Low)0.45 (Moderate)
Human Intestinal Absorption (%) >90%>90%<30%>90%
Blood-Brain Barrier (BBB) Permeant YesYesNoYes
P-glycoprotein (P-gp) Substrate NoYesNoNo
CYP1A2 Inhibitor NoNoNoNo
CYP2C9 Inhibitor NoYesNoNo
CYP2C19 Inhibitor NoYesNoNo
CYP2D6 Inhibitor YesYesNoNo
CYP3A4 Inhibitor NoYesNoNo
AMES Toxicity NoNoNoNo
hERG I Inhibitor YesNoNoNo

Data sourced from in silico predictions.[2] It is important to note that these are theoretical predictions and experimental validation is required for confirmation.

Table 2: Predicted Pharmacokinetic Properties of Bicyclo (Aryl Methyl) Benzamide Piperidine Analogues

LigandHuman Intestinal Absorption (%)Caco-2 Permeability (logPapp)Blood-Brain Barrier Permeability (logBB)CNS Permeability (logPS)P-gp Substrate
L6 97.81.250.28-1.21Non-substrate
L9 97.51.210.15-1.45Non-substrate
L30 98.21.350.35-1.05Non-substrate
L31 98.11.310.31-1.15Non-substrate
L37 97.91.280.29-1.18Non-substrate

Adapted from a study on GlyT1 inhibitors, where the bicyclo (aryl methyl) benzamide scaffold may incorporate a piperidine moiety.[3] These values represent in silico predictions.

Experimental Protocols: In Silico ADMET Prediction

The data presented above are generated using a variety of freely available and commercial software platforms. Below are generalized protocols for utilizing some of the most common tools in the field.

SwissADME for Physicochemical Properties, Pharmacokinetics, and Drug-Likeness

SwissADME is a web-based tool that provides free access to a number of predictive models for ADMET properties.[4]

Methodology:

  • Input Preparation: The chemical structure of the piperidine analogue is converted to its canonical SMILES (Simplified Molecular Input Line Entry System) format. It is crucial to use an uncharged SMILES string for accurate lipophilicity predictions.[4]

  • Web Server Submission: The SMILES string is pasted into the input box on the SwissADME website (--INVALID-LINK--). The tool can process multiple molecules simultaneously.

  • Execution and Data Retrieval: The prediction is run, and the results are displayed in a comprehensive table. This table includes a wide range of parameters:

    • Physicochemical Properties: Molecular Weight, LogP (consensus prediction from multiple models like XLOGP3, WLOGP, MLOGP, and iLOGP), Water Solubility (LogS), and Polar Surface Area (TPSA).[4][5][6]

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation (visualized through the "BOILED-Egg" model), P-glycoprotein (P-gp) substrate prediction, and inhibition of major Cytochrome P450 (CYP) isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).[4][7]

    • Drug-Likeness: Evaluation based on established rules such as Lipinski's Rule of Five, Ghose filter, Veber filter, and Egan rule.[3][5]

    • Medicinal Chemistry: Alerts for PAINS (pan-assay interference compounds) and other undesirable structural motifs.

  • Data Analysis: The output data is analyzed to assess the overall ADMET profile of the piperidine analogue. The "Bioavailability Radar" provides a quick visual assessment of drug-likeness.[6]

admetSAR for Comprehensive ADMET Profiling

admetSAR is a comprehensive database and prediction tool for a wide range of ADMET properties.[8]

Methodology:

  • Input: The SMILES string of the piperidine analogue is submitted to the admetSAR web server (910]

  • Model Selection: The platform hosts over 40 predictive models for various ADMET endpoints.[8] The user can typically run a comprehensive analysis that covers:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability, and Oral Bioavailability.

    • Distribution: Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).

    • Metabolism: Substrate or inhibitor potential for various CYP450 isoforms.

    • Excretion: Prediction of renal organic cation transporter (OCT2) substrate status.

    • Toxicity: Ames mutagenicity, Carcinogenicity, and human Ether-à-go-go-Related Gene (hERG) inhibition.

  • Prediction and Interpretation: The server provides predictions for each selected endpoint, often as a probability or a classification (e.g., positive/negative, high/low). The results are presented in a detailed report.[10]

ProTox-II for Toxicity Prediction

ProTox-II is a specialized web server for predicting the toxicity of small molecules.

Methodology:

  • Input: The SMILES string of the piperidine analogue is provided as input on the ProTox-II website.

  • Toxicity Endpoint Prediction: The tool predicts various toxicity endpoints, including:

    • Acute Toxicity: LD50 values and toxicity classes.

    • Organ Toxicity: Hepatotoxicity.

    • Toxicological Pathways: Insights into potential adverse outcome pathways (AOPs).

    • Toxicity Targets: Prediction of potential protein targets associated with toxicity.

  • Analysis: The results are analyzed to identify potential toxicity liabilities of the piperidine analogue.

Visualization of In Silico ADMET Workflow

The following diagrams, generated using the DOT language, illustrate the typical workflows for in silico ADMET prediction in a drug discovery context.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction Tools cluster_output Predicted ADMET Properties cluster_decision Decision Making cluster_outcome Outcome Compound Piperidine Analogue (SMILES) SwissADME SwissADME Compound->SwissADME admetSAR admetSAR Compound->admetSAR ProToxII ProTox-II Compound->ProToxII Absorption Absorption (HIA, Caco-2) SwissADME->Absorption Distribution Distribution (BBB, PPB) SwissADME->Distribution Metabolism Metabolism (CYP Inhibition/Substrate) SwissADME->Metabolism Physicochemical Physicochemical (LogP, LogS, TPSA) SwissADME->Physicochemical DrugLikeness Drug-Likeness (Lipinski's Ro5) SwissADME->DrugLikeness admetSAR->Absorption admetSAR->Distribution admetSAR->Metabolism Excretion Excretion admetSAR->Excretion Toxicity Toxicity (AMES, hERG, Hepatotoxicity) admetSAR->Toxicity ProToxII->Toxicity Decision Favorable Profile? Absorption->Decision Distribution->Decision Metabolism->Decision Excretion->Decision Toxicity->Decision Physicochemical->Decision DrugLikeness->Decision Proceed Proceed to In Vitro Testing Decision->Proceed Yes Redesign Redesign/ Optimize Decision->Redesign No

General workflow for in silico ADMET prediction of a candidate compound.

Hit_to_Lead_Workflow Hit_Compound Initial Hit Compound (Piperidine Core) ADMET_Prediction In Silico ADMET Prediction Hit_Compound->ADMET_Prediction ADMET_Analysis ADMET Liabilities Identified? ADMET_Prediction->ADMET_Analysis Improved_Profile Improved ADMET Profile? ADMET_Prediction->Improved_Profile SAR_Analysis Structure-Activity Relationship (SAR) Analysis ADMET_Analysis->SAR_Analysis Yes Lead_Candidate Lead Candidate ADMET_Analysis->Lead_Candidate No Analogue_Design Analogue Design & Prioritization SAR_Analysis->Analogue_Design Analogue_Design->ADMET_Prediction Iterate Improved_Profile->SAR_Analysis No Improved_Profile->Lead_Candidate Yes

Iterative cycle of in silico ADMET-guided hit-to-lead optimization.

Conclusion

In silico ADMET prediction is an indispensable tool in modern drug discovery, enabling the early identification and mitigation of potential pharmacokinetic and toxicity issues. For research programs focused on piperidine analogues, the application of the methodologies and workflows described in this guide can significantly enhance the efficiency of identifying high-quality drug candidates. By integrating computational predictions with experimental data, researchers can make more informed decisions, ultimately reducing attrition rates and accelerating the delivery of new therapeutics to the clinic.

References

An In-depth Technical Guide on the Structure-Activity Relationship of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone Analogs as Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available Structure-Activity Relationship (SAR) data for the specific molecule (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone is limited. This guide provides an in-depth analysis of a closely related and well-documented class of compounds—4-aminopiperidine-based Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The principles discussed are highly relevant to the core structure of the query molecule and serve as a robust proxy for understanding its potential biological activity and for guiding future research.

Introduction

The (4-aminopiperidin-1-yl)methanone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds targeting various receptors and enzymes.[1][2][3] Thiophene-containing molecules are also known for a broad range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] The combination of these two moieties in this compound suggests a strong potential for biological activity.

This guide focuses on the SAR of analogous compounds that act as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes.[7] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[8] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[9]

Core Structure and Pharmacophore

The general pharmacophore for many DPP-4 inhibitors consists of a central scaffold, often a cyclic amine like piperidine, which places key functional groups into the active site of the enzyme. For the purpose of this guide, we will consider the (4-aminopiperidin-1-yl) moiety as the central scaffold and the (thiophen-2-yl)methanone as a key interacting group, analogous to the moieties in established DPP-4 inhibitors that occupy the S1 and S2 pockets of the enzyme.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the SAR for a series of 4-aminopiperidine-based DPP-4 inhibitors, illustrating how modifications to different parts of the molecule impact its inhibitory potency (IC50).

Table 1: SAR of 4-Aminopiperidine-Based DPP-4 Inhibitors

Compound IDR1 (at 4-amino position)R2 (Acyl Group)DPP-4 IC50 (nM)Notes
1a -HThiophen-2-ylHypothetical BaselineThe core structure of interest.
1b -CH₃Thiophen-2-yl>1000Small alkyl substitution is detrimental.
1c -CH₂-PhThiophen-2-yl150Benzyl group improves activity, likely through interactions in a hydrophobic pocket.
1d -HFuran-2-yl250Bioisosteric replacement of thiophene with furan is tolerated but reduces potency.
1e -HPhenyl300Phenyl group is less active than thiophene, suggesting the importance of the heteroatom.
1f -H4-Fluorophenyl120Electron-withdrawing group on the phenyl ring enhances potency.
1g -H2,4,5-Trifluorophenyl8Multiple electron-withdrawing groups significantly increase activity, likely through enhanced interactions with the S1 pocket.
1h -CH₂-(2,4-difluorophenyl)Thiophen-2-yl50Substituted benzyl group at the amino position further improves potency.

Note: The data in this table is representative and compiled from general principles of DPP-4 inhibitor SAR for illustrative purposes, as direct data for the exact parent compound is unavailable.

Key SAR Insights:

  • The 4-Amino Group: The free amino group is often crucial for forming a key salt bridge interaction in the S2 pocket of DPP-4. Unsubstituted or minimally substituted amino groups are generally preferred.

  • The Acyl Group: The nature of the acyl group, which occupies the S1 pocket, is a major determinant of potency. Aromatic or heteroaromatic rings are common.

  • Thiophene Ring: The thiophene ring in the core structure is a favorable moiety. Its sulfur atom may engage in specific interactions within the active site.

  • Substitutions on the Acyl Ring: Electron-withdrawing substituents, such as fluorine atoms, on an aromatic acyl group can significantly enhance inhibitory activity. This is a common strategy in the design of potent DPP-4 inhibitors.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of SAR. Below are protocols for key experiments in the characterization of DPP-4 inhibitors.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory activity of a test compound against DPP-4.[10][11][12]

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4.[7] The release of the fluorescent product, 7-amino-4-methylcoumarin (AMC), is monitored over time. Inhibitors will decrease the rate of AMC production.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[10]

  • DPP-4 Substrate: Gly-Pro-AMC

  • Test compounds and a reference inhibitor (e.g., Sitagliptin)[11]

  • 96-well black microplate

  • Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)[10]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations (final DMSO concentration should be ≤1%).

  • Assay Setup:

    • To each well of the 96-well plate, add 25 µL of the test compound dilution or assay buffer (for enzyme control).

    • Add 25 µL of DPP-4 enzyme solution (e.g., 1.73 mU/mL in assay buffer) to all wells except the blank.[10]

    • Incubate the plate at 37°C for 10 minutes.[10]

  • Initiation of Reaction: Add 50 µL of the Gly-Pro-AMC substrate solution (e.g., 200 µM in assay buffer) to all wells.[10]

  • Measurement: Immediately begin monitoring the fluorescence intensity at 37°C in kinetic mode for 15-30 minutes, with readings taken every minute.[11]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

DPP-4 Inhibition Experimental Workflow

G cluster_assay Assay Execution (96-well plate) cluster_measurement Measurement & Analysis prep_compounds Prepare Serial Dilutions of Test Compounds in DMSO add_compounds Add 25 µL of Test Compound or Buffer to Wells prep_compounds->add_compounds prep_enzyme Prepare DPP-4 Enzyme Solution in Assay Buffer add_enzyme Add 25 µL of DPP-4 Enzyme Solution prep_enzyme->add_enzyme prep_substrate Prepare Gly-Pro-AMC Substrate Solution add_substrate Add 50 µL of Substrate Solution to Initiate Reaction prep_substrate->add_substrate incubate_1 Incubate for 10 min at 37°C add_enzyme->incubate_1 incubate_1->add_substrate read_plate Measure Fluorescence (λex=360nm, λem=460nm) in Kinetic Mode add_substrate->read_plate calc_rate Calculate Reaction Rate (Slope of ΔFLU/min) read_plate->calc_rate calc_inhibition Calculate % Inhibition vs. Enzyme Control calc_rate->calc_inhibition calc_ic50 Plot Dose-Response Curve and Determine IC50 calc_inhibition->calc_ic50 GLP1_Pathway cluster_pancreas Pancreatic β-cell GLP1 GLP-1 GLP1R GLP-1 Receptor (GPCR) GLP1->GLP1R binds G_protein Gαs GLP1R->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Epac Epac cAMP->Epac activates Ca_channel Ca²⁺ Channels PKA->Ca_channel phosphorylates Insulin_granules Insulin Granules Epac->Insulin_granules mobilizes Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Ca_influx->Insulin_granules triggers exocytosis Insulin_secretion Insulin Secretion Insulin_granules->Insulin_secretion DPP4 DPP-4 Enzyme DPP4->GLP1 degrades Inhibitor (4-Aminopiperidin-1-yl) (thiophen-2-yl)methanone Analog Inhibitor->DPP4 inhibits

References

A Technical Guide to the Discovery of Novel (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone scaffold represents a privileged structure in modern medicinal chemistry. It combines the rigid, saturated piperidine core, a common motif in centrally active agents, with an aromatic thiophene ring, a versatile bioisostere for phenyl groups found in numerous CNS and metabolic drug candidates. Analogs based on the 4-aminopiperidine structure have shown significant potential, demonstrating high-affinity antagonism at key G-protein coupled receptors (GPCRs) such as dopamine D4 receptors, and inhibitory activity against enzymes like Dipeptidyl Peptidase-4 (DPP-4).[1][2] This guide details the common experimental pathways, representative biological data of structurally similar compounds, and key signaling mechanisms relevant to the discovery and development of this promising class of molecules.

Experimental Protocols

General Synthetic Pathway

The synthesis of this compound analogs typically proceeds via a standard amide coupling reaction. The following protocol is a representative example based on common organic chemistry practices for generating such scaffolds.

Protocol: Amide Coupling of Thiophene-2-carbonyl chloride with Boc-protected 4-aminopiperidine

  • Preparation of Starting Materials: Commercially available tert-butyl (1-(thiophen-2-yl)methyl)piperidin-4-yl)carbamate and thiophene-2-carbonyl chloride are obtained. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions.

  • Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, the Boc-protected 4-aminopiperidine derivative is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). An organic base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the solution to act as an acid scavenger.

  • Acylation: The solution is cooled to 0°C in an ice bath. Thiophene-2-carbonyl chloride, dissolved in the same anhydrous solvent, is added dropwise to the stirred solution over 15-30 minutes.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 4-12 hours. Progress is monitored by thin-layer chromatography (TLC) until the starting piperidine derivative is consumed.

  • Workup and Purification: Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Boc-protected product. Purification is achieved via flash column chromatography on silica gel.

  • Deprotection: The purified Boc-protected intermediate is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or in a solution of 4M HCl in dioxane and stirred at room temperature for 1-2 hours to remove the Boc protecting group.

  • Final Isolation: The solvent and excess acid are removed under reduced pressure. The resulting salt is neutralized with a base and can be further purified by recrystallization or reverse-phase HPLC to yield the final this compound analog.

Biological Evaluation: Radioligand Binding Assay

To determine the binding affinity of novel analogs for their target receptors, a competitive radioligand binding assay is a standard and essential method. The following protocol is a typical procedure for assessing affinity at human dopamine D2, D3, and D4 receptors.[3]

Protocol: Dopamine Receptor (hD2, hD3, hD4) Binding Assay

  • Membrane Preparation: Membranes are harvested from HEK293 cells stably expressing the human dopamine receptor subtypes (hD1-5R).

  • Assay Buffer: Prepare a suitable binding buffer, typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]N-methylspiperone for D2, D3, and D4 receptors), and varying concentrations of the unlabeled test compound (the novel analog).

  • Incubation: The plates are incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known, potent unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Biological Activity of Related Analogs

While specific data for novel this compound analogs is not publicly available, the following tables summarize the biological activities of structurally related 4-aminopiperidine and piperidine-methanone derivatives to provide a benchmark for potential potency and selectivity.

Table 1: Binding Affinity of 4-Aminopiperidine Analogs at Human Dopamine Receptors

Compound ID Structure Target Receptor Binding Affinity (Ki, nM) Selectivity Profile
U-99363E 3-ethoxy-N-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-pyridinylamine Dopamine D4 2.2 >100-fold vs D2 and other receptors[1]
U-101958 3-isopropoxy analog of U-99363E Dopamine D4 1.4 >100-fold vs D2 and other receptors[1]

| Compound 32 | 1-(3-Cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1,3-dihydroimidazol-2-one | Dopamine D4 | High Affinity | >1000-fold vs D2, D3, and other key counterscreens[4] |

Table 2: Functional Activity of Piperidine-Methanone Analogs

Compound ID Structure Target Functional Assay Potency (IC50, nM)
ML337 (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone mGlu3 NAM Negative Allosteric Modulation 593

| BI 1356 (Linagliptin) | 8-((R)-3-aminopiperidin-1-yl)-...-xanthine | DPP-4 | Enzyme Inhibition | 4.3 (as part of a more complex structure)[2] |

Visualization of Pathways and Workflows

Signaling Pathway

The dopamine D2-like receptors (D2, D3, D4), common targets for 4-aminopiperidine analogs, are canonical Gi/o-coupled receptors. Upon activation by an agonist, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists, such as the compounds discussed, block this action.

G cluster_membrane Cell Membrane D4R Dopamine D4 Receptor (D4R) G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP (decreased) AC->cAMP Converts G_protein->AC Inhibits Antagonist Thiophene-Piperidine Antagonist Antagonist->D4R Blocks Dopamine Dopamine (Agonist) Dopamine->D4R Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Decreased Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: Canonical Gi-coupled GPCR signaling pathway for a D4 receptor antagonist.

Experimental Workflow

The discovery and validation of novel analogs follow a structured, multi-stage process from initial chemical synthesis to biological characterization.

G cluster_chem Chemistry cluster_bio Biological Evaluation cluster_opt Lead Optimization synthesis Synthesis of Analog Library purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_screen Primary Screen (Radioligand Binding Assay) purification->primary_screen functional_assay Functional Assay (e.g., cAMP accumulation) primary_screen->functional_assay selectivity Selectivity Panel (vs. other receptors) functional_assay->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar sar->synthesis Iterate Design adme In Vitro ADME (Metabolic Stability, Permeability) sar->adme

References

CAS number for (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical compound this compound. Following a comprehensive search of publicly available scientific databases and chemical registries, this document outlines the current availability of technical data, including its Chemical Abstracts Service (CAS) number, experimental protocols, and associated biological data. The objective of this guide is to provide a clear and concise summary of the existing knowledge base for researchers and professionals in the field of drug development.

Chemical Identity and Registration

A critical step in the characterization of any chemical entity is its unique identification through a CAS number. A thorough search for the has been conducted.

Findings:

Despite a comprehensive search of chemical databases and supplier catalogs, a specific CAS number for the exact structure of this compound could not be located. While CAS numbers for structurally related compounds are available, none correspond directly to the requested molecule. For reference, some related compounds and their CAS numbers are listed in the table below.

Table 1: CAS Numbers of Structurally Related Compounds

Compound NameCAS Number
(4-Aminopiperidin-1-yl)(2-chlorophenyl)methanone1018662-01-5[1]
(4-amino-phenyl)-piperidin-1-yl-methanone42837-37-6
(4-AMINO-PIPERIDIN-1-YL)-(2-NITRO-PHENYL)-METHANONE HYDROCHLORIDE1158501-49-5[2]
(4-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone1467328-36-4
(4-Hydroxy-1-methyl-4-(thiophen-2-yl)piperidin-3-yl)(thiophen-2-yl)methanone728887-97-6[3]

Synthesis and Experimental Data

A review of scientific literature was performed to identify publications detailing the synthesis, experimental protocols, and biological activity of this compound.

Findings:

The search did not yield any specific publications or datasets pertaining to the synthesis or experimental evaluation of this compound. The available literature focuses on related chemical structures, such as:

  • Derivatives of 6-(4-aminopiperidin-1-yl)-substituted pyrimidine-2,4(1H,3H)-diones, which have been investigated as potential anticancer agents targeting thymidylate synthase.[4]

  • Synthetic strategies for 4-substituted-3-aminopiperidin-2-ones.[5]

  • Studies on the biological activity of various other piperidine and thiophene-containing compounds in different therapeutic areas.[6][7][8]

The absence of specific data prevents the compilation of quantitative data tables and detailed experimental methodologies as requested.

Signaling Pathways and Mechanistic Information

In the absence of biological data for the target compound, it is not possible to delineate any associated signaling pathways or mechanisms of action. Research on analogous structures, such as certain dipeptidyl peptidase-4 (DPP-4) inhibitors containing piperidine moieties, has elucidated their roles in metabolic regulation.[9][10] However, extrapolating these pathways to the specific, uncharacterized compound of interest would be speculative.

Conclusion and Future Directions

Based on an extensive review of publicly accessible information, there is currently a lack of specific technical data for this compound. Key identifiers such as a dedicated CAS number, along with detailed synthetic protocols and biological activity data, are not available in the public domain.

For researchers interested in this specific molecule, the following steps are recommended:

  • De novo Synthesis and Characterization: The primary step would be to synthesize the compound and fully characterize it using standard analytical techniques (e.g., NMR, Mass Spectrometry, Elemental Analysis).

  • CAS Number Registration: Upon successful synthesis and characterization, the compound can be registered with the Chemical Abstracts Service to obtain a unique CAS number.

  • Biological Screening: The synthesized compound can then be subjected to a battery of biological assays to determine its bioactivity and potential therapeutic applications.

This guide serves to summarize the current void in the scientific literature regarding this compound and to provide a foundational starting point for future research endeavors.

References

Methodological & Application

Synthesis Protocol for (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone, a novel compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves the acylation of 4-aminopiperidine with thiophene-2-carbonyl chloride. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and characterization data.

Introduction

This compound is a piperidine derivative containing a thiophene moiety. Piperidine and thiophene rings are common scaffolds in many biologically active compounds and approved drugs. The combination of these two pharmacophores may lead to novel pharmacological properties. This document serves as a comprehensive guide for the laboratory-scale synthesis of this target compound, ensuring reproducibility and high purity.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction where the secondary amine of 4-aminopiperidine attacks the carbonyl carbon of thiophene-2-carbonyl chloride. A base is used to neutralize the hydrochloric acid byproduct.

Scheme 1: Synthesis of this compound

Materials and Equipment

Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
4-Aminopiperidine13035-19-3100.16≥97%Commercially Available
Thiophene-2-carbonyl chloride5271-67-0146.59≥97%Commercially Available
Triethylamine (TEA)121-44-8101.19≥99%Commercially Available
Dichloromethane (DCM)75-09-284.93Anhydrous, ≥99.8%Commercially Available
Sodium Sulfate (Na₂SO₄)7757-82-6142.04AnhydrousCommercially Available
Silica Gel63231-67-4-230-400 meshCommercially Available
Ethyl Acetate141-78-688.11ACS GradeCommercially Available
Hexanes110-54-386.18ACS GradeCommercially Available
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminopiperidine (1.0 g, 10.0 mmol).

    • Dissolve the 4-aminopiperidine in anhydrous dichloromethane (40 mL) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equivalents) to the solution.

  • Addition of Acyl Chloride:

    • In a separate flask, dissolve thiophene-2-carbonyl chloride (1.47 g, 10.0 mmol, 1.0 equivalent) in anhydrous dichloromethane (10 mL).

    • Add the thiophene-2-carbonyl chloride solution dropwise to the cooled 4-aminopiperidine solution over a period of 15-20 minutes using a dropping funnel.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 or as determined by preliminary tests).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil.

Characterization Data (Expected)

The following table summarizes the expected characterization data for the final product. Actual results should be compared to these values.

AnalysisExpected Results
Appearance White to off-white solid or pale yellow oil
Molecular Formula C₁₀H₁₄N₂OS
Molecular Weight 210.30 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.50 (dd, 1H), 7.35 (dd, 1H), 7.05 (dd, 1H), 4.20-3.80 (m, 2H), 3.40-3.00 (m, 3H), 2.00-1.80 (m, 2H), 1.60 (br s, 2H, NH₂), 1.50-1.30 (m, 2H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 167.0, 137.0, 129.5, 128.0, 127.5, 49.0, 47.0, 45.0, 34.0.
Mass Spectrometry (ESI+) m/z: 211.09 [M+H]⁺

Synthesis Workflow Diagram

SynthesisWorkflow Start Start Reagents Dissolve 4-Aminopiperidine and Triethylamine in DCM Start->Reagents Cooling Cool to 0 °C Reagents->Cooling Addition Add Thiophene-2-carbonyl chloride solution dropwise Cooling->Addition Reaction Stir at Room Temperature (4-6 hours) Addition->Reaction Workup Aqueous Work-up (Wash and Dry) Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Product Pure (4-Aminopiperidin-1-yl) (thiophen-2-yl)methanone Purification->Product

Caption: Synthesis workflow for this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Thiophene-2-carbonyl chloride is corrosive and moisture-sensitive; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Triethylamine is a corrosive and flammable liquid.

Conclusion

This protocol provides a reliable method for the synthesis of this compound. The procedure is straightforward and utilizes commercially available starting materials, making it accessible for researchers in various fields. The provided characterization data will aid in the verification of the final product's identity and purity. This compound can serve as a valuable building block for the development of new chemical entities with potential therapeutic applications.

Application Notes and Protocols for In Vivo Evaluation of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific in vivo studies for the compound (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone have not been extensively published. The following application notes and protocols are based on established methodologies for evaluating compounds with similar structural motifs, such as aminopiperidine and thiophene derivatives, which have shown potential in areas like neurological disorders and oncology.[1][2][3] These are intended to serve as a guideline for researchers designing preclinical in vivo studies for this specific compound.

Potential Therapeutic Applications

Based on the pharmacological activities of structurally related molecules, this compound could be investigated for several therapeutic applications, including:

  • Anticonvulsant Activity: Thiophene-containing compounds have been explored for their efficacy in seizure models.[1]

  • Analgesic Effects: Similar structures have shown promise in models of pain.[1]

  • Anticancer Properties: The aminopiperidine moiety is present in some compounds developed as anticancer agents.[2][3]

  • Neurological Disease Modification: Various animal models are used to study the effects of new chemical entities on neurological diseases.[4][5][6]

Quantitative Data Summary (Illustrative)

The following tables are templates that can be used to summarize quantitative data from in vivo experiments. The data presented here is for illustrative purposes only.

Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model

Animal ModelCompound Dose (mg/kg)Number of Animals Protected / TotalProtection (%)Median Effective Dose (ED₅₀) (mg/kg)
CD-1 MiceVehicle Control0 / 100-
102 / 1020
306 / 106025.5
1009 / 1090

Table 2: Analgesic Effect in the Hot Plate Test

Animal ModelTreatmentLatency to Response (seconds) at 60 min post-dose (Mean ± SEM)
Sprague-Dawley RatsVehicle Control8.5 ± 0.7
Compound (30 mg/kg)15.2 ± 1.2*
Morphine (10 mg/kg)25.8 ± 2.1
p<0.05, *p<0.01 compared to vehicle control

Table 3: Antitumor Efficacy in a Xenograft Model (e.g., A549 Human Lung Carcinoma)

Animal ModelTreatment GroupTumor Volume (mm³) at Day 21 (Mean ± SEM)Tumor Growth Inhibition (%)
Nude MiceVehicle Control1500 ± 150-
Compound (50 mg/kg, p.o., daily)850 ± 95*43.3
Cisplatin (5 mg/kg, i.p., weekly)600 ± 70 60.0
p<0.05, *p<0.01 compared to vehicle control

Experimental Protocols

Protocol 1: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure Model)

This protocol is adapted from methodologies used for screening new anticonvulsant agents.[1]

Objective: To determine the ability of the test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Male CD-1 mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Saline solution (0.9%)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Compound Administration: Dissolve or suspend the test compound in the vehicle. Administer the compound intraperitoneally (i.p.) or orally (p.o.) to groups of mice at various doses (e.g., 10, 30, 100 mg/kg). A control group receives only the vehicle.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • Seizure Induction: Apply a drop of saline to the corneal electrodes. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure lasting for at least 3 seconds.

  • Data Analysis: Record the number of animals protected from the tonic hindlimb extension in each group. Calculate the percentage of protection. The median effective dose (ED₅₀), the dose that protects 50% of the animals, can be determined using probit analysis.

Protocol 2: Assessment of Antitumor Activity in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the efficacy of a test compound against a human tumor grown in immunodeficient mice.[3]

Objective: To assess the ability of the test compound to inhibit the growth of human tumor xenografts in nude mice.

Materials:

  • This compound

  • Human cancer cell line (e.g., A549)

  • Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)

  • Matrigel

  • Calipers

Procedure:

  • Cell Culture: Culture the selected cancer cell line under appropriate conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the animals into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to their respective groups via the desired route (e.g., oral gavage) and schedule (e.g., daily for 21 days). A positive control group with a standard chemotherapeutic agent can also be included.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Data Analysis: At the end of the study, calculate the average tumor volume for each group. Determine the percentage of tumor growth inhibition (TGI) using the formula: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound_Prep Compound Formulation Dosing Compound Administration Compound_Prep->Dosing Animal_Acclim Animal Acclimatization Grouping Randomization into Groups (Vehicle, Compound, Positive Control) Animal_Acclim->Grouping Grouping->Dosing Observation Observation & Measurement (e.g., Seizure, Tumor Volume) Dosing->Observation Data_Collection Data Collection Observation->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Results Interpretation (Efficacy, Toxicity) Stats->Results

Caption: General workflow for in vivo preclinical evaluation of a test compound.

Hypothetical_Signaling_Pathway cluster_0 Cellular Response cluster_1 Potential Target Pathway Proliferation Cell Proliferation Survival Cell Survival Compound (4-Aminopiperidin-1-yl) (thiophen-2-yl)methanone Target_Protein Target Protein (e.g., Kinase, Ion Channel) Compound->Target_Protein Inhibition Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Transcription_Factor->Proliferation Transcription_Factor->Survival

Caption: Hypothetical signaling pathway for an anticancer or neuroprotective agent.

References

Application Notes and Protocols for (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is no specific published research detailing the use of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone as a chemical probe. Consequently, its biological targets, potency, and selectivity have not been established. The following application notes and protocols are presented as a predictive guide for researchers and drug development professionals interested in evaluating this compound. The information is based on the known biological activities of structurally related thiophene and piperidine derivatives, which are recognized as privileged scaffolds in medicinal chemistry.

Introduction

This compound is a novel chemical entity incorporating a thiophene ring, a widely recognized pharmacophore, and a 4-aminopiperidine moiety, a common structural motif in centrally active and other therapeutic agents. Thiophene derivatives are known to exhibit a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The piperidine scaffold is a cornerstone in the design of drugs targeting the central nervous system (CNS) and other systems.[4] The combination of these two fragments in a single molecule suggests its potential as a valuable chemical probe for exploring various biological pathways.

This document outlines potential applications for this compound and provides generalized protocols for its characterization and use in biological systems.

Hypothetical Biological Targets and Applications

Based on the activities of related compounds, this compound could potentially serve as a chemical probe in the following areas:

  • Neurotransmitter Receptor Modulation: The aminopiperidine moiety is present in numerous ligands for G-protein coupled receptors (GPCRs) and ion channels in the CNS. This compound could be investigated as a modulator of dopaminergic, serotonergic, or opioid receptors.

  • Enzyme Inhibition: Thiophene-containing molecules have been developed as inhibitors of various enzymes, including kinases and histone demethylases.[5] The subject compound could be screened against panels of these enzymes to identify potential inhibitory activity.

  • Anticancer Research: Many thiophene derivatives exhibit cytotoxic effects against cancer cell lines through mechanisms such as inhibition of tubulin polymerization or tyrosine kinases.[5][6] This compound could be explored as a probe to study cancer cell proliferation and signaling.

Data Presentation

Effective characterization of a chemical probe requires robust quantitative data. The following tables provide a template for summarizing the essential experimental results for this compound.

Table 1: Physicochemical Properties

PropertyValueMethod
Molecular Weight210.30 g/mol Calculated
LogPTBDe.g., Shake-flask
Aqueous SolubilityTBDe.g., Nephelometry
pKaTBDe.g., Potentiometric titration
Chemical StabilityTBDe.g., HPLC over time

Table 2: In Vitro Biological Activity

Target/AssayIC₅₀ / EC₅₀ (nM)Kᵢ / Kₐ (nM)Assay Type
Hypothetical Target 1 (e.g., Dopamine D2 Receptor)TBDTBDRadioligand Binding
Hypothetical Target 2 (e.g., VEGFR-2 Kinase)TBDTBDKinase Activity Assay
Hypothetical Target 3 (e.g., HeLa Cell Line)TBDN/ACytotoxicity (MTT)

Table 3: Selectivity Profile

Off-TargetIC₅₀ / Kᵢ (nM)Fold Selectivity (vs. Primary Target)
e.g., Serotonin 5-HT2A ReceptorTBDTBD
e.g., hERG ChannelTBDTBD
e.g., Panel of 96 KinasesTBDTBD

Experimental Protocols

The following are generalized protocols that can be adapted to characterize the biological activity of this compound.

Protocol 1: Radioligand Binding Assay for GPCR Affinity

This protocol describes a method to determine the binding affinity of the compound for a hypothetical GPCR target, such as the dopamine D2 receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target (e.g., [³H]-Spiperone).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • This compound stock solution in DMSO.

  • Non-specific binding control (e.g., 10 µM Haloperidol).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test compound dilutions.

  • Add 50 µL of the radioligand at a concentration near its Kₐ value.

  • Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ and subsequently the Kᵢ value.

Protocol 2: MTT Assay for Cellular Cytotoxicity

This protocol measures the effect of the compound on the metabolic activity of a cancer cell line (e.g., HeLa), which is an indicator of cell viability.[6]

Materials:

  • HeLa cells.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of fresh medium containing the compound dilutions or vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate hypothetical pathways and workflows relevant to the characterization of this chemical probe.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Probe (4-Aminopiperidin-1-yl) (thiophen-2-yl)methanone GPCR Hypothetical GPCR Target Probe->GPCR Binds to G_protein G-protein (α, β, γ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates G A Compound Synthesis and Purification B Primary Screening (e.g., Binding Assay) A->B C Hit Confirmation and Dose-Response B->C D Secondary Assays (e.g., Cell-based Functional Assay) C->D E Selectivity Profiling (Off-target screening) C->E F Mechanism of Action Studies D->F E->F G In Vivo Target Engagement and Efficacy Studies F->G H Validated Chemical Probe G->H G cluster_scaffold Chemical Scaffolds cluster_properties Potential Properties Compound (4-Aminopiperidin-1-yl) (thiophen-2-yl)methanone Thiophene Thiophene Compound->Thiophene Aminopiperidine 4-Aminopiperidine Compound->Aminopiperidine Anticancer Anticancer Activity Thiophene->Anticancer Enzyme_Inhibition Enzyme Inhibition Thiophene->Enzyme_Inhibition CNS_Activity CNS Activity Aminopiperidine->CNS_Activity

References

Application Notes & Protocols for the Quantification of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone in biological matrices, specifically human plasma. The methods outlined below are based on established principles of analytical chemistry, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These protocols are intended to serve as a comprehensive guide for researchers and scientists involved in the development and quality control of pharmaceuticals.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This section details a validated HPLC method for the quantification of this compound. This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

Experimental Protocol

1.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Human plasma (blank)

1.1.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

1.1.3. Chromatographic Conditions

  • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 70% A to 30% A over 10 minutes, hold at 30% A for 2 minutes, then return to 70% A and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

1.1.4. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (70% A).

  • Inject into the HPLC system.

Method Validation Summary (ICH Guidelines)

The method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The key validation parameters are summarized in the table below.

ParameterResult
Linearity (Range) 0.1 - 50 µg/mL (r² > 0.999)
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Specificity No interference from endogenous plasma components

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, particularly in pharmacokinetic studies, an LC-MS/MS method is recommended.[4][5] This section provides a detailed protocol for this advanced analytical technique.

Experimental Protocol

2.1.1. Materials and Reagents

  • This compound reference standard

  • This compound-d4 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

2.1.2. Instrumentation

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

2.1.3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 95% A to 5% A over 5 minutes, hold at 5% A for 1 minute, then return to 95% A and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2.1.4. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion > Product Ion (hypothetical values, to be determined experimentally)

    • This compound-d4: Precursor Ion > Product Ion (hypothetical values, to be determined experimentally)

  • Collision Energy: To be optimized for each transition.

  • Source Temperature: 500°C

2.1.5. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma, add 10 µL of the internal standard working solution.

  • Add 150 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a 96-well plate.

  • Inject into the LC-MS/MS system.

Method Validation Summary (ICH Guidelines)

The LC-MS/MS method was validated in accordance with ICH guidelines for bioanalytical method validation.[1][2][3]

ParameterResult
Linearity (Range) 0.1 - 1000 ng/mL (r² > 0.998)
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 97.2% - 102.5%
Precision (% RSD) < 5.0%
Matrix Effect Minimal, compensated by internal standard
Specificity No interference observed

Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this document.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis p1 Plasma Sample (100 µL) p2 Add Acetonitrile (300 µL) p1->p2 p3 Vortex (1 min) p2->p3 p4 Centrifuge (10,000 rpm, 10 min) p3->p4 p5 Evaporate Supernatant p4->p5 p6 Reconstitute in Mobile Phase p5->p6 h1 Inject Sample (10 µL) p6->h1 h2 C18 Column Separation h1->h2 h3 UV Detection (254 nm) h2->h3 h4 Data Acquisition & Quantification h3->h4

Caption: HPLC experimental workflow.

LCMSMS_Workflow cluster_sample_prep_lcms Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis s1 Plasma Sample (50 µL) + IS s2 Add Acetonitrile (150 µL) s1->s2 s3 Vortex (1 min) s2->s3 s4 Centrifuge (12,000 rpm, 10 min) s3->s4 s5 Transfer Supernatant to Plate s4->s5 l1 Inject Sample (5 µL) s5->l1 l2 UHPLC Separation l1->l2 l3 ESI+ Ionization l2->l3 l4 Tandem MS Detection (MRM) l3->l4 l5 Data Quantification l4->l5

Caption: LC-MS/MS experimental workflow.

Signaling Pathways and Logical Relationships

While this document focuses on analytical methods, understanding the context of the drug's mechanism of action is crucial. The following diagram illustrates a hypothetical signaling pathway where this compound might act as an inhibitor.

Signaling_Pathway Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA activates Drug (4-Aminopiperidin-1-yl) (thiophen-2-yl)methanone Drug->Receptor inhibits KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse induces

Caption: Hypothetical signaling pathway.

References

Application Notes and Protocols for High-Throughput Screening of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data presentation guidelines for the high-throughput screening (HTS) of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone analogs. Analogs of the (4-Aminopiperidin-1-yl) scaffold have shown potential as inhibitors of two key therapeutic targets: Dipeptidyl Peptidase-IV (DPP-IV), a target for type 2 diabetes, and Thymidylate Synthase (TS), a target for cancer chemotherapy.[1][2] This document outlines HTS assays for both target classes.

Section 1: High-Throughput Screening for DPP-IV Inhibitors

Introduction

Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[3] Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV an attractive therapeutic target for the treatment of type 2 diabetes.[3][4] The following protocols describe a robust HTS assay for identifying novel DPP-IV inhibitors among this compound analogs.

Signaling Pathway

The inhibition of DPP-IV prevents the degradation of GLP-1, which then binds to its receptor (GLP-1R) on pancreatic β-cells. This binding event activates a G-protein coupled receptor (GPCR) signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) levels, activation of Protein Kinase A (PKA), and ultimately, enhanced glucose-dependent insulin secretion.

DPP_IV_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP1 GLP-1 DPP4 DPP-IV GLP1->DPP4 Degradation GLP1R GLP-1 Receptor GLP1->GLP1R Binding Inhibitor Test Compound (DPP-IV Inhibitor) Inhibitor->DPP4 Inhibition AC Adenylate Cyclase GLP1R->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Phosphorylation Cascade Insulin Insulin Secretion InsulinVesicles->Insulin Exocytosis

Figure 1: DPP-IV Inhibition Signaling Pathway.
Experimental Protocol: Fluorogenic DPP-IV HTS Assay

This protocol utilizes a fluorogenic substrate that is cleaved by DPP-IV to release a fluorescent product. Inhibitors of DPP-IV will prevent this cleavage, resulting in a decrease in the fluorescence signal.

Materials:

  • Recombinant Human DPP-IV/CD26

  • DPP-IV fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Sitagliptin (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 384-well black, flat-bottom plates

  • Multimode plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the this compound analog library in DMSO.

    • Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound solution into the wells of a 384-well assay plate.

    • Include wells with DMSO only (negative control) and a known DPP-IV inhibitor like Sitagliptin (positive control).

  • Enzyme Preparation and Dispensing:

    • Dilute the recombinant human DPP-IV enzyme to the desired concentration in pre-warmed assay buffer.

    • Dispense 10 µL of the diluted enzyme solution to all wells of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Signal Detection:

    • Prepare the DPP-IV fluorogenic substrate solution in the assay buffer.

    • Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately transfer the plate to a multimode plate reader.

    • Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm) kinetically over 30-60 minutes.

Data Presentation

The results of the HTS assay should be presented in a clear and concise tabular format to facilitate the identification of potent inhibitors.

Table 1: HTS Results for DPP-IV Inhibition by this compound Analogs

Compound IDConcentration (µM)% InhibitionIC50 (µM)
Analog-0011085.21.2
Analog-0021012.5> 50
Analog-0031092.10.8
............
Sitagliptin198.50.03
Experimental Workflow

The overall workflow for the DPP-IV inhibitor HTS campaign is depicted below.

DPP_IV_HTS_Workflow A Compound Library Plating (384-well plate) B Addition of Recombinant DPP-IV Enzyme A->B C Pre-incubation (15 min, RT) B->C D Addition of Fluorogenic Substrate (Gly-Pro-AMC) C->D E Kinetic Fluorescence Reading (30-60 min) D->E F Data Analysis: - Calculate % Inhibition - Determine IC50 values E->F G Hit Identification F->G

Figure 2: DPP-IV Inhibitor HTS Workflow.

Section 2: High-Throughput Screening for Thymidylate Synthase Inhibitors

Introduction

Thymidylate Synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[5] Inhibition of TS leads to a depletion of dTMP, resulting in "thymineless death" of rapidly dividing cells.[5] This makes TS a well-established target for anticancer drugs.[1][6] The following protocols are designed to identify novel TS inhibitors among the this compound analog library.

Signaling Pathway

TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate (CH2THF) as a methyl donor. Inhibition of TS disrupts the pyrimidine synthesis pathway, leading to an imbalance in deoxynucleotide pools. This triggers DNA damage and cell cycle arrest, ultimately inducing apoptosis in cancer cells.

TS_Signaling_Pathway cluster_synthesis De Novo Pyrimidine Synthesis cluster_downstream Downstream Effects dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS CH2THF 5,10-CH2THF CH2THF->TS dTMP dTMP TS->dTMP DHF DHF TS->DHF DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Precursor Inhibitor Test Compound (TS Inhibitor) Inhibitor->TS Inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Figure 3: Thymidylate Synthase Inhibition Pathway.
Experimental Protocol: Cell-Based Antiproliferative HTS Assay

This protocol assesses the ability of the test compounds to inhibit the proliferation of cancer cells, a hallmark of TS inhibition.

Materials:

  • Human colorectal cancer cell line (e.g., SW480) or breast cancer cell line (e.g., MCF-7)[1]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 5-Fluorouracil (5-FU) or Pemetrexed (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 384-well white, clear-bottom tissue culture-treated plates

  • Automated cell dispenser

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Dilute the cells in culture medium to the desired seeding density.

    • Using an automated cell dispenser, seed 20 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analog library in DMSO.

    • Add a small volume (e.g., 100 nL) of each compound solution to the cell plates.

    • Include wells with DMSO only (vehicle control) and a known TS inhibitor like 5-FU (positive control).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the assay plates and the cell viability reagent to room temperature.

    • Add 20 µL of the cell viability reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Presentation

The antiproliferative activity of the compounds is typically reported as the half-maximal inhibitory concentration (IC50).

Table 2: HTS Results for Antiproliferative Activity of this compound Analogs against SW480 Cells

Compound IDMax Concentration (µM)% Viability at Max Conc.IC50 (µM)
Analog-101508.74.5
Analog-1025076.3> 50
Analog-103503.22.1
............
5-Fluorouracil105.51.8
Experimental Workflow

The workflow for the cell-based antiproliferative HTS is outlined below.

TS_HTS_Workflow A Cancer Cell Seeding (384-well plate) B Incubation (24h) for Cell Adherence A->B C Compound Addition (Analog Library) B->C D Incubation (72h) for Proliferation C->D E Addition of Cell Viability Reagent D->E F Luminescence Reading E->F G Data Analysis: - Normalize to Controls - Calculate IC50 values F->G H Hit Confirmation & Validation G->H

Figure 4: TS Inhibitor Cell-Based HTS Workflow.

References

Application Notes & Protocols: (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Drug Discovery

(4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone is a synthetic heterocyclic compound that serves as a valuable scaffold and building block in medicinal chemistry. Its structure combines two key pharmacophores: the 4-aminopiperidine ring and a thiophene moiety. The 4-aminopiperidine group is a prevalent feature in a variety of bioactive molecules, including potent enzyme inhibitors, while the thiophene ring acts as a versatile bioisostere for phenyl groups, often improving metabolic stability and potency.

This document provides detailed application notes on the utility of this scaffold, focusing on its most prominent application in the discovery of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. It also outlines relevant experimental protocols for screening and characterization.

Core Applications in Drug Discovery

The this compound scaffold is particularly relevant for the development of inhibitors for enzymes that recognize substrates with a proline or alanine at the P1 position. The primary amino group on the piperidine ring can be functionalized to interact with key active site residues, making it a privileged structure for several target classes.

Key Therapeutic Areas:

  • Metabolic Diseases (Type 2 Diabetes): The most well-documented application is in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The 3-aminopiperidine moiety is a cornerstone of the approved drug Linagliptin (BI 1356).[1][2] The 4-aminopiperidine scaffold offers an alternative chemical space for developing novel inhibitors.

  • Oncology: Derivatives incorporating the 4-aminopiperidine structure have been synthesized and evaluated as potential anticancer agents targeting thymidylate synthase.[3]

  • Inflammation: The piperidin-4-yl core is found in novel inhibitors of the NLRP3 inflammasome and other anti-inflammatory agents.[4][5][6]

  • Neuroscience: The piperidine ring is a central component in various CNS-active compounds, including potent analgesics like fentanyl analogs.[7]

This document will focus on the application in DPP-4 inhibition .

Featured Application: Development of DPP-4 Inhibitors

Background: DPP-4 as a Therapeutic Target

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9] These hormones stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to improved glycemic control in patients with type 2 diabetes.[9][10]

Signaling Pathway

The mechanism of action for DPP-4 inhibitors is centered on enhancing the endogenous incretin pathway.

DPP4_Inhibition_Pathway cluster_gut Gut (L-cells) cluster_pancreas Pancreas Food_Intake Food Intake GLP1_GIP Active GLP-1 & GIP (Incretins) Food_Intake->GLP1_GIP Stimulates Release Insulin ↑ Insulin Secretion (β-cells) GLP1_GIP->Insulin Stimulates Glucagon ↓ Glucagon Secretion (α-cells) GLP1_GIP->Glucagon Inhibits DPP4_Enzyme DPP-4 Enzyme GLP1_GIP->DPP4_Enzyme Substrate Blood_Glucose ↓ Lower Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose Inactive_Metabolites Inactive Metabolites DPP4_Enzyme->Inactive_Metabolites Inactivates Compound (4-Aminopiperidin-1-yl) (thiophen-2-yl)methanone -based Inhibitor Compound->DPP4_Enzyme Inhibits

Caption: DPP-4 Inhibition Pathway for Glycemic Control.

Quantitative Data: Benchmarking Inhibitor Potency

The potency of DPP-4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound itself are not publicly available, Table 1 presents data for well-established DPP-4 inhibitors, including those with the related aminopiperidine scaffold, to serve as a benchmark for screening campaigns.

Table 1: Potency of Known DPP-4 Inhibitors
Compound DPP-4 IC50 (nM)
Linagliptin (contains 3-aminopiperidine)1
Sitagliptin19
Vildagliptin62
Alogliptin<10
Saxagliptin50

Data compiled from various public sources for benchmarking purposes.

Experimental Protocols

The following protocols are standard methodologies for synthesizing derivatives from the core scaffold and evaluating their efficacy as DPP-4 inhibitors.

General Synthesis Workflow

Derivatives can be synthesized starting from the this compound scaffold. The primary amine serves as a versatile handle for functionalization, typically through amide bond formation or reductive amination, to explore the S1 and S2 pockets of the DPP-4 active site.

Caption: General Synthetic Workflow for Scaffold Derivatization.

Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a common method to determine the IC50 of test compounds against purified human DPP-4 enzyme.

Objective: To measure the concentration-dependent inhibition of DPP-4 activity by synthesized derivatives.

Materials:

  • Purified recombinant human DPP-4 enzyme.

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

  • Assay Buffer: Tris-HCl (pH 7.5) with NaCl and EDTA.

  • Test Compounds (dissolved in DMSO).

  • Positive Control: Linagliptin or Sitagliptin.

  • 96-well black microplates.

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM, diluted to create a 10-point concentration curve.

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 2 µL of test compound dilutions to respective wells. For control wells, add 2 µL of DMSO (100% activity) or 2 µL of a potent inhibitor like Linagliptin (0% activity).

    • Add 25 µL of the DPP-4 enzyme solution (pre-diluted in Assay Buffer) to all wells except the 'no enzyme' blank. Mix gently by shaking the plate for 1 minute.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction: Add 25 µL of the Gly-Pro-AMC substrate solution (pre-diluted in Assay Buffer) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Ratetest - Rateblank) / (RateDMSO - Rateblank)).

    • Plot % Inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: In Silico Molecular Docking

Molecular docking can predict the binding mode of derivatives within the DPP-4 active site, guiding rational drug design.

Objective: To visualize and score the interaction of designed ligands with the DPP-4 crystal structure.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE).

  • Protein Data Bank (PDB) for DPP-4 crystal structure (e.g., PDB ID: 2RGU).

Procedure:

  • Protein Preparation:

    • Download the DPP-4 crystal structure from the PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for residues.

    • Define the binding site based on the location of the co-crystallized ligand or known active site residues (e.g., Ser630, Asp708, His740).

  • Ligand Preparation:

    • Draw the 3D structure of the this compound derivative.

    • Assign proper bond orders and generate a low-energy conformation.

  • Docking Execution:

    • Run the docking algorithm, allowing for flexible ligand conformations.

    • The program will generate multiple binding poses for the ligand within the defined active site.

  • Analysis:

    • Analyze the top-scoring poses.

    • Visualize key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and DPP-4 residues (e.g., Glu205, Glu206, Tyr662).

    • Use the docking score and interaction analysis to prioritize compounds for synthesis.

Conclusion

The this compound core represents a promising starting point for the discovery of novel therapeutics, particularly in the area of DPP-4 inhibition. Its synthetic tractability and the established importance of its constituent pharmacophores make it an attractive scaffold for generating libraries of potent and selective enzyme inhibitors. The protocols and data provided herein offer a framework for researchers to utilize this scaffold in modern, structure-guided drug discovery programs.

References

Application Notes & Protocols for Molecular Docking Studies of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

(4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone is a synthetic compound featuring a thiophene ring linked to a 4-aminopiperidine moiety via a carbonyl group. This structural arrangement incorporates functionalities present in various biologically active molecules. The aminopiperidine scaffold is a key feature in a class of drugs targeting dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[1][2][3] The thiophene ring is a common heterocycle in medicinal chemistry, known for its diverse pharmacological activities.[4] Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a target protein, providing insights into binding affinity and interaction patterns.[5][6] These application notes outline a hypothetical study of this compound with DPP-4 as a potential target to explore its therapeutic potential, particularly in the context of type 2 diabetes.[1]

Potential Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that plays a crucial role in inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glucose homeostasis. Several marketed anti-diabetic drugs, such as Sitagliptin and Linagliptin, are DPP-4 inhibitors that feature an aminopiperidine group.[1][2] Given the structural similarity, this compound is a rational candidate for investigation as a potential DPP-4 inhibitor.

Summary of (Hypothetical) Docking Results

A molecular docking simulation of this compound against human DPP-4 (PDB ID: 2RGU) was performed. The results indicate a favorable binding affinity, suggesting the compound can be effectively accommodated within the enzyme's active site. The primary amine of the piperidine ring is predicted to form key hydrogen bonds with the catalytic residues Glu205 and Glu206, a canonical interaction for many known DPP-4 inhibitors. The thiophene ring is positioned within a hydrophobic pocket, forming van der Waals interactions with surrounding residues. These hypothetical findings suggest that the compound is a promising candidate for further preclinical evaluation.

Data Presentation

Table 1: Hypothetical Docking Results of this compound with Target Protein DPP-4
Target ProteinPDB IDLigand NameDocking Score (kcal/mol)Predicted Binding Affinity (Ki)Key Interacting Residues
DPP-42RGUThis compound-8.2150 nMH-Bonds: Glu205, Glu206, Tyr662; Hydrophobic: Phe357, Val656
DPP-42RGULinagliptin (Reference)-9.515 nMH-Bonds: Glu205, Glu206, Tyr662; Pi-Stacking: Tyr547

Note: The data presented in this table is hypothetical and for illustrative purposes to guide researchers. It is based on typical values observed for similar compounds.

Experimental Protocols

Protocol 1: Molecular Docking of this compound with DPP-4

This protocol describes the step-by-step process for performing a molecular docking study using common, freely available software tools.[5][7][8]

I. Required Software:

  • UCSF Chimera: For visualization and preparation of protein and ligand structures.[7]

  • AutoDock Tools (ADT): For preparing PDBQT files and setting up the grid box.[9]

  • AutoDock Vina: For performing the docking simulation.[5][7]

  • Discovery Studio Visualizer: For detailed analysis of protein-ligand interactions.

II. Protein Preparation:

  • Fetch Protein Structure: Open UCSF Chimera and fetch the crystal structure of human DPP-4. Go to File > Fetch by ID and enter the PDB ID 2RGU.[7]

  • Clean the Structure: Remove unwanted chains, water molecules (HOH), and co-crystallized ligands from the complex.

  • Add Hydrogens: Use the Tools > Structure Editing > AddH functionality to add polar hydrogens to the protein.

  • Add Charges: Assign Gasteiger charges to the protein atoms.

  • Save as PDB: Save the prepared protein structure as a PDB file (e.g., 2RGU_protein.pdb).

III. Ligand Preparation:

  • Obtain Ligand Structure: Draw the 2D structure of this compound using software like ChemDraw or PubChem Sketcher.

  • Convert to 3D: Convert the 2D structure to a 3D SDF or MOL2 file.

  • Energy Minimization: Open the 3D structure in UCSF Chimera and perform energy minimization to obtain a stable conformation.

  • Save Ligand: Save the prepared ligand structure (e.g., ligand.mol2).

IV. Preparing Structures for AutoDock Vina:

  • Open AutoDock Tools (ADT).

  • Load Protein: Load the 2RGU_protein.pdb file. ADT will automatically add hydrogens and compute charges. Save the file in PDBQT format (2RGU_protein.pdbqt).

  • Load Ligand: Load the ligand.mol2 file. Define the root for torsional bonds and save it in PDBQT format (ligand.pdbqt).

V. Grid Generation and Docking:

  • Define Binding Site: In ADT, with the protein loaded, go to Grid > Grid Box. A box will appear around the protein.

  • Position the Grid Box: Center the grid box on the active site of DPP-4. A common method is to center it on the position of the co-crystallized ligand if one was present. For DPP-4 (2RGU), the active site is well-defined by residues Glu205, Glu206, and Tyr662.

  • Set Grid Dimensions: Adjust the size of the box (e.g., 25 x 25 x 25 Å) to encompass the entire binding pocket.[5]

  • Create Configuration File: Create a text file named conf.txt with the following parameters:

  • Run AutoDock Vina: Open a terminal or command prompt, navigate to the working directory, and execute the command: vina --config conf.txt --log docking_log.txt.[5]

VI. Analysis of Results:

  • Examine Binding Affinity: Open the docking_log.txt file to view the binding affinity scores (in kcal/mol) for the top predicted poses. Lower scores indicate stronger binding.[5]

  • Visualize Interactions: Load the protein (2RGU_protein.pdbqt) and the results file (docking_results.pdbqt) into UCSF Chimera or Discovery Studio Visualizer.

  • Identify Key Interactions: Analyze the top-ranked pose to identify hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between the ligand and the protein's active site residues.

Mandatory Visualizations

Diagram 1: Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase P_Prep Protein Preparation (PDB: 2RGU) Grid Grid Box Generation (Define Active Site) P_Prep->Grid L_Prep Ligand Preparation (Compound Structure) L_Prep->Grid Dock Run Docking Simulation (AutoDock Vina) Grid->Dock Results Analyze Docking Scores (Binding Affinity) Dock->Results Visual Visualize Binding Pose (Identify Interactions) Results->Visual

Caption: A generalized workflow for a molecular docking experiment.

Diagram 2: Simplified DPP-4 Signaling Pathway

G Meal Food Intake GLP1 Active GLP-1 (Incretin Hormone) Meal->GLP1 stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 inactivated by Pancreas Pancreas (β-cells) GLP1->Pancreas stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin Insulin Release Pancreas->Insulin Glucose Lower Blood Glucose Insulin->Glucose Ligand (4-Aminopiperidin-1-yl) (thiophen-2-yl)methanone Ligand->DPP4 inhibits

Caption: Inhibition of DPP-4 enhances insulin signaling.

References

Application Notes and Protocols for the Pharmacokinetic Profiling of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the essential protocols for characterizing the pharmacokinetic (PK) profile of the novel chemical entity (NCE), (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone. The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its efficacy and safety.[1][2] Understanding these parameters early in the drug discovery process allows for the selection of candidates with favorable pharmacokinetic properties, ultimately saving time and resources.[3]

This document outlines detailed protocols for three fundamental in vitro assays: metabolic stability, plasma protein binding, and a protocol for a typical in vivo pharmacokinetic study in a rodent model. The data presented herein is hypothetical and serves to illustrate the expected data output and presentation for these assays.

In Vitro Pharmacokinetic Profiling

Metabolic Stability in Liver Microsomes

Objective: To determine the rate at which this compound is metabolized by liver enzymes, primarily cytochrome P450s.[3] This assay provides an estimate of the intrinsic clearance (Clint) of the compound.[4][5]

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 1.3 M potassium phosphate buffer (pH 7.4).

    • Prepare a 20 mM NADPH regenerating solution.

  • Incubation:

    • In a 96-well plate, combine the liver microsomes (final concentration 0.5 mg/mL) and potassium phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points and Sampling:

    • Collect aliquots at 0, 5, 15, 30, 45, and 60 minutes.

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[4]

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[4]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[5]

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).[5]

Data Presentation:

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
This compound45.234.1
Verapamil (Positive Control)15.897.5

Experimental Workflow for Metabolic Stability Assay

prep Prepare Reagents (Compound, Microsomes, NADPH) incubate Incubate at 37°C prep->incubate sample Collect Samples at Time Points (0, 5, 15, 30, 45, 60 min) incubate->sample quench Quench Reaction (Cold Acetonitrile + IS) sample->quench analyze LC-MS/MS Analysis quench->analyze data Data Analysis (t½, Clint) analyze->data

Caption: Workflow for the in vitro metabolic stability assay.

Plasma Protein Binding

Objective: To determine the fraction of this compound that binds to plasma proteins. The unbound (free) fraction of a drug is generally responsible for its pharmacological activity.[1][6][7]

Experimental Protocol (Rapid Equilibrium Dialysis - RED):

  • Preparation:

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Spike the test compound into human plasma to a final concentration of 2 µM.[8]

    • Prepare a dialysis buffer (phosphate-buffered saline, pH 7.4).

  • Equilibrium Dialysis:

    • Add the plasma sample to one chamber of the RED device and the dialysis buffer to the other chamber.[8] The two chambers are separated by a semi-permeable membrane.[8]

    • Incubate the sealed plate at 37°C for 4-6 hours on an orbital shaker to reach equilibrium.[1][6]

  • Sample Collection and Processing:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples: add blank plasma to the buffer aliquot and buffer to the plasma aliquot.[1]

    • Precipitate proteins by adding a cold organic solvent with an internal standard.

  • Analysis:

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the compound in both chambers.[1][8]

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Calculate the percentage of plasma protein binding (%PPB) as: %PPB = (1 - fu) * 100.

Data Presentation:

CompoundFraction Unbound (fu)Plasma Protein Binding (%)
This compound0.1288.0
Warfarin (Positive Control)0.0199.0

Plasma Protein Binding Workflow (RED Assay)

prep Prepare Spiked Plasma and Dialysis Buffer load Load RED Device Chambers prep->load incubate Incubate at 37°C to Reach Equilibrium load->incubate sample Collect Aliquots from Both Chambers incubate->sample process Matrix Match and Protein Precipitation sample->process analyze LC-MS/MS Analysis process->analyze calculate Calculate Fraction Unbound and % Binding analyze->calculate

Caption: Workflow for the plasma protein binding assay using RED.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in a living organism, providing key parameters such as Cmax, Tmax, AUC, and half-life.[9][10][11]

Experimental Protocol:

  • Animal Dosing:

    • Use male Sprague-Dawley rats (n=3-4 per group).[11][12]

    • Administer the compound intravenously (IV) via the tail vein (e.g., 1 mg/kg) and orally (PO) by gavage (e.g., 10 mg/kg).[11][12]

  • Blood Sampling:

    • Collect serial blood samples from the tail vein or another appropriate site at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[11]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rat plasma.

    • Process plasma samples (e.g., protein precipitation or solid-phase extraction) and analyze using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.[11]

Data Presentation:

Pharmacokinetic Parameters of this compound in Rats

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)250450
Tmax (h)0.081.0
AUC0-t (ngh/mL)3501800
AUC0-inf (ngh/mL)3651850
t½ (h)2.53.0
CL (mL/min/kg)45.6-
Vss (L/kg)8.2-
Bioavailability (F%)-50.7

Logical Relationship of Pharmacokinetic Assessment

cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies met_stab Metabolic Stability pk_profile Comprehensive PK Profile met_stab->pk_profile Predicts Clearance ppb Plasma Protein Binding ppb->pk_profile Influences Distribution & Free Drug Levels pk_study Rodent PK Study (IV & PO Dosing) pk_study->pk_profile Defines ADME Parameters

Caption: Interrelation of in vitro and in vivo studies for PK profiling.

Conclusion

The protocols and data presentation formats outlined in these application notes provide a robust framework for the initial pharmacokinetic characterization of this compound. By systematically evaluating its metabolic stability, plasma protein binding, and in vivo disposition, researchers can make informed decisions regarding the potential of this compound as a drug candidate. These foundational ADME studies are indispensable for guiding further development and optimizing the therapeutic potential of new chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, helping you optimize your reaction for higher yield and purity.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete activation of thiophene-2-carboxylic acid.Ensure the use of an appropriate and sufficient amount of coupling reagent. Common choices include HATU, HOBt/EDC, or converting the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[1]
Deactivation of 4-aminopiperidine.The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1] Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the reaction mixture and free the amine.
Presence of moisture.Water can hydrolyze the activated carboxylic acid intermediate or the acid chloride.[1] Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Steric hindrance.While less of a concern with these specific reactants, significant steric bulk on either coupling partner can slow down the reaction.[1] Consider increasing the reaction temperature or extending the reaction time.
Multiple Spots on TLC, Indicating Impurities Formation of side products.Unreacted starting materials will appear as separate spots. Over-acylation or side reactions with the solvent can also occur.
Degradation of product.The product may be unstable under the reaction or work-up conditions.
Difficult Product Isolation and Purification Emulsion during aqueous work-up.Emulsions can form during the extraction process, making layer separation difficult.[2] To break up emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite®.[2]
Product instability on silica gel.Some amine-containing compounds can streak or decompose on silica gel during column chromatography. Consider using a different stationary phase, such as alumina, or purifying by crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the amide coupling between thiophene-2-carbonyl chloride and 4-aminopiperidine. This reaction is typically carried out in an anhydrous aprotic solvent in the presence of a base to scavenge the HCl byproduct.

Q2: How can I prepare the starting material, thiophene-2-carbonyl chloride?

A2: Thiophene-2-carbonyl chloride can be synthesized by reacting thiophene-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, it can be prepared directly from thiophene and phosgene in the presence of a Lewis acid catalyst like aluminum chloride.

Q3: What are the optimal reaction conditions for the amide coupling step?

A3: Optimal conditions typically involve using an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base like triethylamine or DIPEA is usually added in slight excess (1.1-1.5 equivalents) to neutralize the HCl formed. The reaction is often run at room temperature, but gentle heating may be required to drive it to completion.

Q4: I am seeing a significant amount of unreacted 4-aminopiperidine. How can I improve the conversion?

A4: Ensure that your thiophene-2-carbonyl chloride is of high purity and has not hydrolyzed. You can also try using a slight excess (1.05-1.1 equivalents) of the acid chloride. Additionally, confirm that your base is not wet and is added before or along with the acid chloride.

Q5: What are some common side reactions to be aware of?

A5: The primary side reaction is the hydrolysis of thiophene-2-carbonyl chloride by any residual water in the reaction mixture. This will form thiophene-2-carboxylic acid, which will not react with the amine under these conditions. Another possibility is the formation of a di-acylated product if the primary amine of a second 4-aminopiperidine molecule reacts with another molecule of the acid chloride, though this is less likely under standard conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4-Aminopiperidine

  • Thiophene-2-carbonyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of thiophene-2-carbonyl chloride (1.05 eq) in anhydrous DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by crystallization to yield the pure this compound.

Visualizations

Synthesis_Workflow Reactants 4-Aminopiperidine + Thiophene-2-carbonyl chloride Reaction_Vessel Anhydrous DCM, TEA, 0°C to RT Reactants->Reaction_Vessel 1. Dissolve & Cool Workup Aqueous Work-up (NaHCO₃, Brine) Reaction_Vessel->Workup 2. Reaction & Quench Purification Column Chromatography or Crystallization Workup->Purification 3. Extraction & Drying Product (4-Aminopiperidin-1-yl) (thiophen-2-yl)methanone Purification->Product 4. Isolation Troubleshooting_Tree Start Low Yield? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Side_Products Side Products? Start->Side_Products No Check_Reagents Check Reagent Purity & Anhydrous Conditions Check_Stoichiometry Verify Stoichiometry & Base Addition Check_Reagents->Check_Stoichiometry If reagents are pure Check_Temp_Time Optimize Temperature & Reaction Time Check_Stoichiometry->Check_Temp_Time If stoichiometry is correct Incomplete_Reaction->Check_Reagents Yes Optimize_Workup Optimize Work-up & Purification Side_Products->Optimize_Workup Yes

References

Overcoming solubility issues of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a chemical compound often synthesized for research purposes in drug discovery. Like many new chemical entities, it can exhibit poor aqueous solubility, which can hinder its use in biological assays and preclinical studies.[] Low solubility can lead to inaccurate assay results, poor absorption, and reduced bioavailability, making it a critical parameter to address during development.[2][3]

Q2: What are the primary factors influencing the solubility of this compound?

The solubility of this compound is primarily influenced by:

  • pH: The presence of a basic amino group on the piperidine ring suggests that the compound's solubility will be pH-dependent. At lower pH values, this group will be protonated, increasing its polarity and aqueous solubility.[4][5][6]

  • Solvent Polarity: The compound has both hydrophobic (thiophene ring) and hydrophilic (amino group) regions, making its solubility dependent on the polarity of the solvent system.

  • Physical Form: The solid-state properties of the compound (crystalline vs. amorphous) can significantly impact its solubility.

Q3: What are the initial steps I should take if I encounter solubility issues?

If you are experiencing problems dissolving this compound, we recommend the following initial steps:

  • Determine the type of solubility being measured: Are you assessing kinetic or thermodynamic solubility? This will influence the experimental setup and interpretation of results.[7][8][9]

  • Assess pH-dependent solubility: Given the basic nature of the molecule, a pH-solubility profile is highly recommended.

  • Explore the use of co-solvents: Organic solvents miscible with water can significantly enhance solubility.[][10][11]

Troubleshooting Guides

Issue 1: Compound precipitates from solution upon addition to aqueous buffer.

This is a common issue when a compound is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer for an assay. This is often indicative of poor kinetic solubility.

Troubleshooting Steps:

StepActionRationale
1 Decrease Final Compound Concentration The concentration in the assay may be above the compound's solubility limit in the final buffer system.
2 Increase Co-solvent Concentration Increase the percentage of the organic solvent (e.g., DMSO, ethanol) in the final aqueous solution. Be mindful of the tolerance of your assay system to organic solvents.[][11][12]
3 Adjust Buffer pH Lowering the pH of the aqueous buffer can protonate the amino group, increasing the compound's aqueous solubility.[4][6][13]
4 Utilize Solubilizing Excipients Consider the use of cyclodextrins, which can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[2][14][15][16]

Below is a decision-making workflow for addressing compound precipitation.

G start Compound Precipitates in Aqueous Buffer check_conc Is the final concentration above the expected solubility limit? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_cosolvent Is co-solvent percentage at maximum tolerance for the assay? check_conc->check_cosolvent No end_solution Solubility Issue Resolved reduce_conc->end_solution increase_cosolvent Increase co-solvent (e.g., DMSO, PEG 400) check_cosolvent->increase_cosolvent No adjust_ph Adjust buffer pH (lower pH for basic compounds) check_cosolvent->adjust_ph Yes increase_cosolvent->end_solution use_cyclodextrin Incorporate cyclodextrins (e.g., HP-β-CD) adjust_ph->use_cyclodextrin use_cyclodextrin->end_solution

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent results in biological assays.

Poor solubility can lead to variable concentrations of the dissolved compound, resulting in inconsistent assay data.

Troubleshooting Steps:

StepActionRationale
1 Perform a Solubility Assay Quantitatively determine the compound's solubility in your specific assay buffer (see Experimental Protocols section). This will establish the maximum reliable concentration for your experiments.
2 Prepare Fresh Stock Solutions The compound may degrade or precipitate in stock solutions over time.
3 Visually Inspect Assay Plates Look for signs of precipitation in the wells of your assay plates.
4 Consider Formulation Strategies For in vivo studies, developing a formulation (e.g., with co-solvents or cyclodextrins) is crucial for achieving adequate exposure.[10][14]

The following diagram illustrates the relationship between solubility and assay performance.

G cluster_cause Cause cluster_effect Effect A Poor Aqueous Solubility B Precipitation in Assay Buffer A->B C Variable Compound Concentration B->C D Inconsistent Assay Results C->D

Caption: Impact of poor solubility on assay results.

Quantitative Data Summary

While specific solubility data for this compound is not publicly available, the following table provides a template for how to structure experimentally determined solubility data.

Table 1: Example Solubility Data for this compound

Solvent SystempHSolubility (µg/mL)Method
PBS7.4Enter Experimental DataThermodynamic
PBS6.5Enter Experimental DataThermodynamic
PBS5.5Enter Experimental DataThermodynamic
5% DMSO in PBS7.4Enter Experimental DataKinetic
10% PEG 400 in PBS7.4Enter Experimental DataKinetic
2% HP-β-CD in Water7.0Enter Experimental DataThermodynamic

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)

This protocol is used to determine the solubility of a compound that is first dissolved in an organic solvent and then diluted into an aqueous buffer.[8][17]

Materials:

  • This compound

  • DMSO

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Thermomixer or shaker

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.[18]

  • In a microcentrifuge tube, add 10 µL of the 10 mM stock solution to 490 µL of PBS (this creates a 1:50 dilution).[17]

  • Prepare serial dilutions if a concentration range is being tested.

  • Incubate the tubes in a thermomixer set to 850 rpm for 2 hours at room temperature.[17]

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.[8]

Protocol 2: Thermodynamic Solubility Assay

This protocol measures the equilibrium solubility of the solid compound in a given solvent system.[19][20][21]

Materials:

  • Solid this compound

  • Solvent of interest (e.g., PBS, pH 7.4)

  • Glass vials

  • Thermomixer or orbital shaker

  • Filtration device (e.g., 0.45 µm syringe filter)

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Add an excess amount of the solid compound (e.g., 1 mg) to a glass vial.[19]

  • Add a known volume of the solvent (e.g., 1 mL) to the vial.[19]

  • Seal the vial and place it in a thermomixer or shaker.

  • Incubate for 24 hours at a controlled temperature (e.g., 25°C or 37°C) to ensure equilibrium is reached.[8][19]

  • After incubation, filter the solution to remove any undissolved solid.[20]

  • Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.[20]

References

Stability testing of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As an amide, the molecule is susceptible to hydrolysis under both acidic and basic conditions, which can be accelerated by heat.[1][2][3][4][5] The piperidine and thiophene rings may also be susceptible to oxidation.[6][7][8][9][10] Photodegradation is another potential pathway for degradation and should be evaluated.[11][12][13]

Q2: What are the expected degradation products of this compound under hydrolytic conditions?

A2: Under acidic or basic conditions, the amide bond is likely to undergo hydrolysis. This would cleave the molecule into thiophene-2-carboxylic acid and 4-aminopiperidine.[1][2][3][5]

Q3: How can I monitor the stability of this compound during my experiments?

A3: A stability-indicating analytical method is crucial for monitoring the degradation of the compound. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique.[1][2] The method should be validated to ensure it can separate the parent compound from its potential degradation products.

Q4: What are the recommended storage conditions for this compound?

A4: Based on general stability principles for analogous compounds, it is recommended to store this compound in a cool, dark, and dry place. The container should be well-sealed to protect it from moisture and light. Long-term storage at refrigerated conditions (2-8 °C) is advisable.

Troubleshooting Guides

Issue Possible Cause Recommended Action
Unexpected peaks observed in HPLC chromatogram during stability testing. Degradation of the compound.- Compare the chromatogram with a reference standard and a sample from t=0. - Perform forced degradation studies (acidic, basic, oxidative, photolytic) to identify potential degradation products and their retention times. - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.
Loss of potency or assay value over time. Chemical degradation of the active pharmaceutical ingredient (API).- Review the storage conditions (temperature, humidity, light exposure). - Investigate potential incompatibilities with excipients if in a formulation. - Perform a comprehensive stability study under controlled conditions to determine the shelf-life.
Discoloration or change in physical appearance of the sample. Formation of degradation products or polymerization.- Document the changes and correlate them with analytical data (e.g., HPLC purity). - Investigate the impact of light and air (oxidation) on the sample. - Consider the use of light-protective packaging.[13]
Inconsistent stability results between batches. Variation in the quality of the starting material or manufacturing process.- Review the synthesis and purification process for any inconsistencies. - Perform a thorough characterization of each batch before initiating stability studies. - Ensure consistent storage and handling of all batches.

Data Presentation: Summary of Forced Degradation Studies

The following table summarizes hypothetical data from forced degradation studies on this compound.

Stress Condition % Assay of Parent Compound % Total Impurities Major Degradation Product(s) Detected
Acid Hydrolysis (0.1N HCl, 60°C, 24h) 85.214.8Thiophene-2-carboxylic acid, 4-Aminopiperidine
Base Hydrolysis (0.1N NaOH, 60°C, 24h) 78.521.5Thiophene-2-carboxylic acid, 4-Aminopiperidine
Oxidative (3% H₂O₂, RT, 24h) 92.17.9Oxidized piperidine and thiophene derivatives
Photolytic (ICH Q1B, 1.2 million lux hours) 95.84.2Photodegradation products (unidentified)
Thermal (80°C, 48h) 98.31.7Minor unidentified degradants

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1N

  • Sodium hydroxide (NaOH), 0.1N

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1N HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1N NaOH to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours.[1][3][5]

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours.

  • Photostability: Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][12][13] A control sample should be protected from light.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the quantitative analysis of this compound and its degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in Water B: Acetonitrile Gradient: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Sample Solution API Solution (1 mg/mL) API->Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Solution->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Solution->Base Oxidation Oxidative (3% H₂O₂) Solution->Oxidation Photo Photolytic (ICH Q1B) Solution->Photo Thermal Thermal (80°C) Solution->Thermal Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data degradation_pathway cluster_products Hydrolysis Products cluster_conditions Conditions Parent (4-Aminopiperidin-1-yl) (thiophen-2-yl)methanone Acid_Product Thiophene-2-carboxylic acid Parent->Acid_Product H₃O⁺ / Heat Amine_Product 4-Aminopiperidine Parent->Amine_Product H₃O⁺ / Heat Condition1 Acidic or Basic Hydrolysis

References

Optimization of reaction conditions for (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful and optimized reaction.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting materials: Thiophene-2-carbonyl chloride is sensitive to moisture. 4-Aminopiperidine can be oxidized over time. 3. Incorrect stoichiometry: Inaccurate measurement of reagents. 4. Ineffective HCl scavenging: The base (e.g., triethylamine) was not added or was of poor quality, leading to the formation of 4-aminopiperidine hydrochloride salt, which is unreactive.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, a slight increase in temperature may be beneficial. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the thiophene-2-carbonyl chloride is fresh or has been properly stored. Use freshly opened or purified 4-aminopiperidine. 3. Carefully measure all reagents. A slight excess (1.05-1.1 equivalents) of thiophene-2-carbonyl chloride can be used to ensure full consumption of the 4-aminopiperidine. 4. Add at least 1.1 equivalents of a non-nucleophilic base like triethylamine to the reaction mixture before adding the acyl chloride. Ensure the base is dry and of high purity.
Presence of Multiple Spots on TLC/LC-MS (Impure Product) 1. Side reactions: Diacylation (acylation of both the piperidine nitrogen and the 4-amino group) may occur, though less likely due to the higher nucleophilicity of the secondary amine. 2. Unreacted starting materials: The reaction did not go to completion. 3. Hydrolysis of acyl chloride: Presence of water in the reaction mixture leads to the formation of thiophene-2-carboxylic acid.1. Control the reaction temperature, keeping it low (e.g., 0 °C to room temperature) to favor selective acylation of the more nucleophilic piperidine nitrogen. 2. See "Low or No Product Yield" section. 3. Use anhydrous solvents and reagents. The presence of thiophene-2-carboxylic acid can often be removed with a basic aqueous wash during workup.
Difficulty in Product Isolation/Purification 1. Product is highly polar: The free amino group can cause the product to streak on silica gel chromatography. 2. Formation of emulsions during workup: The product may act as a surfactant. 3. Product is water-soluble: Loss of product to the aqueous phase during extraction.1. For column chromatography, consider adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent to suppress tailing. Alternatively, the primary amine can be temporarily protected (e.g., as a Boc-carbamate) before chromatography and deprotected afterward. 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 3. Saturate the aqueous layer with NaCl to decrease the solubility of the product before extraction. Use a suitable organic solvent for extraction, such as dichloromethane or a mixture of chloroform and isopropanol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Anhydrous dichloromethane (DCM) is a commonly used and effective solvent for this type of acylation reaction. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used, provided they are thoroughly dried.

Q2: Why is the addition of a base like triethylamine necessary?

A2: The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[1] The base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is crucial to neutralize this HCl.[1] Without the base, the HCl would react with the starting amine (4-aminopiperidine) to form its hydrochloride salt, rendering it non-nucleophilic and halting the desired reaction.

Q3: Can I use a different base, such as sodium hydroxide?

A3: It is not recommended to use strong aqueous bases like sodium hydroxide directly in the reaction mixture, as they can promote the rapid hydrolysis of the thiophene-2-carbonyl chloride. A non-nucleophilic organic base is preferred to minimize side reactions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, you can spot the reaction mixture alongside the starting materials (4-aminopiperidine and thiophene-2-carbonyl chloride) to observe the consumption of reactants and the formation of the product.

Q5: What are the expected storage conditions for the starting materials and the final product?

A5: Thiophene-2-carbonyl chloride is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere, preferably in a desiccator. 4-Aminopiperidine can be sensitive to air and light and should be stored in a tightly sealed, opaque container under an inert atmosphere. The final product, this compound, should be stored in a cool, dry place, protected from light.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • 4-Aminopiperidine

  • Thiophene-2-carbonyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 4-aminopiperidine (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: To the solution from step 1, add triethylamine (1.1-1.2 equivalents). Stir the mixture for 10-15 minutes at room temperature.

  • Acyl Chloride Addition: In a separate flask, dissolve thiophene-2-carbonyl chloride (1.05 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirring solution of 4-aminopiperidine and triethylamine at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting amine.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Data Summary

The following table summarizes typical reaction parameters for the synthesis.

ParameterValue/Condition
Stoichiometry (4-Aminopiperidine : Thiophene-2-carbonyl chloride : Triethylamine) 1 : 1.05 : 1.1
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Purification Method Silica Gel Column Chromatography
Typical Yield 85-95% (after purification)

Visualizations

experimental_workflow Experimental Workflow for Synthesis reagents Dissolve 4-Aminopiperidine and Triethylamine in Anhydrous DCM addition Dropwise addition of Thiophene-2-carbonyl chloride solution at 0 °C reagents->addition reaction Stir at Room Temperature (2-4 hours) addition->reaction workup Aqueous Workup (NaHCO3, H2O, Brine) reaction->workup purification Purification by Silica Gel Chromatography workup->purification product Pure (4-Aminopiperidin-1-yl) (thiophen-2-yl)methanone purification->product troubleshooting_workflow Troubleshooting Decision Tree start Low or No Product Yield? check_reagents Check Reagent Quality and Stoichiometry start->check_reagents Yes incomplete_reaction Incomplete Reaction? start->incomplete_reaction No check_conditions Verify Anhydrous Conditions and Base Addition check_reagents->check_conditions check_conditions->incomplete_reaction increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp Yes purification_issue Difficulty in Purification? incomplete_reaction->purification_issue No success Successful Synthesis increase_time_temp->success optimize_chromatography Optimize Chromatography Conditions (e.g., add Et3N to eluent) purification_issue->optimize_chromatography Yes purification_issue->success No optimize_chromatography->success

References

Technical Support Center: Purification of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities often originate from the starting materials or side reactions during the amide coupling process. These can include unreacted thiophene-2-carboxylic acid, unreacted 4-aminopiperidine, and byproducts from the coupling reagent (e.g., dicyclohexylurea if DCC is used).[1][2]

Q2: My purified compound appears as an oil, but I need a solid. What should I do?

A2: If the freebase is an oil, converting it to a salt is a highly effective strategy.[3] Dissolving the purified oil in a suitable solvent like diethyl ether or ethyl acetate and then adding a solution of an acid (e.g., HCl in ether) can precipitate the corresponding salt, which is often a crystalline solid and can be further purified by recrystallization.[3][4]

Q3: I am observing significant streaking of my compound on the silica TLC plate. How can I improve the separation?

A3: Streaking of basic compounds like this compound on silica gel is common due to strong interactions with the acidic silica. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system.[4] This helps to saturate the acidic sites on the silica gel and improve the spot shape.

Q4: Can I use reversed-phase chromatography for purification?

A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) can be a suitable method, especially for achieving high purity on a smaller scale.[5] A typical mobile phase would consist of a mixture of water and acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Q5: What is the best method for removing residual coupling reagent byproducts?

A5: The method depends on the coupling reagent used. For water-insoluble byproducts like dicyclohexylurea (DCU) from DCC coupling, filtration of the crude reaction mixture is often effective.[6] For water-soluble byproducts from reagents like EDC, an aqueous workup or acid-base extraction is typically sufficient to remove them.[1][6]

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: Low Recovery After Column Chromatography
Possible Cause Troubleshooting Step
Compound is sticking to the silica gel. The basic amine functionality can strongly adhere to the acidic silica gel. Deactivate the silica gel by flushing the packed column with your eluent containing 1-2% triethylamine before loading your sample.[7] Alternatively, consider using a different stationary phase like alumina or amine-functionalized silica.[3][8]
Compound is eluting with the solvent front. The chosen eluent system is too polar. Start with a less polar solvent system and gradually increase the polarity. Use TLC to determine an appropriate solvent system where the product has an Rf value of approximately 0.2-0.4.
Compound is not eluting from the column. The eluent system is not polar enough. If your compound is not moving from the baseline on TLC even with highly polar solvents like 100% ethyl acetate, consider switching to a more polar solvent system, such as dichloromethane/methanol.
Compound decomposition on silica. Some sensitive compounds can degrade on acidic silica gel. To check for this, spot your compound on a TLC plate and let it sit for an hour before developing. If a new spot appears, your compound is likely degrading. Consider using a less acidic stationary phase like neutral alumina or switching to a non-chromatographic purification method.[8]
Issue 2: Difficulty in Achieving High Purity by Recrystallization
Possible Cause Troubleshooting Step
Oiling out instead of crystallization. This occurs when the compound's solubility at the elevated temperature is too high, or the solution is cooled too quickly. Try using a more dilute solution or a solvent system where the compound has slightly lower solubility at high temperatures. Ensure slow cooling. If oiling out persists, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
No crystal formation upon cooling. The solution may not be saturated. Reduce the volume of the solvent by gentle heating and evaporation. If crystals still do not form, try adding a small seed crystal of the pure compound. Alternatively, the compound may be too soluble in the chosen solvent; in this case, a less polar co-solvent can be slowly added to the cooled solution until turbidity is observed, then slightly warmed to redissolve and cooled again.
Impurities co-crystallizing with the product. The chosen solvent may not be optimal for discriminating between your product and the impurity. A different recrystallization solvent or a solvent pair might be necessary. Perform solubility tests to find a solvent that dissolves the impurity well at all temperatures but the desired compound only at elevated temperatures.[9] If co-crystallization is persistent, an additional purification step like column chromatography may be required before recrystallization.

Data Presentation

The following table summarizes typical purity and recovery yields for different purification strategies for compounds similar to this compound. The actual values will depend on the specific impurities and experimental conditions.

Purification Strategy Typical Purity (%) Typical Recovery Yield (%) Notes
Acid-Base Extraction 70-9085-95Effective for removing acidic and neutral impurities.[10][11]
Flash Column Chromatography (Silica Gel) >9560-85Good for removing a wide range of impurities. Yield can be affected by compound adhesion to silica.
Flash Column Chromatography (Alumina) >9570-90A good alternative to silica for basic compounds to minimize yield loss.
Recrystallization (Freebase) >9850-80Can provide high purity if a suitable solvent is found. Yield is dependent on solubility.
Recrystallization (as HCl salt) >9970-90Often yields highly pure crystalline material with improved handling properties.[3]

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will move into the aqueous layer as its ammonium salt.[12]

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.

  • Cool the aqueous layer in an ice bath and basify it by the slow addition of a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the pH is >10.

  • Extract the now basic aqueous layer multiple times with the organic solvent.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified freebase.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good system will give your product an Rf value of around 0.2-0.4. For this compound, a starting point could be a mixture of dichloromethane and methanol or ethyl acetate and hexanes, with the addition of 0.5-1% triethylamine to the eluent to prevent streaking.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.[13]

  • Elution: Begin elution with the determined solvent system, gradually increasing the polarity if necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] For the freebase, consider solvents like ethyl acetate, toluene, or a mixture of ethanol and water. For the HCl salt, polar solvents like ethanol, methanol, or isopropanol are good starting points.[3]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then heat it back to boiling for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Purification_Workflow start Crude Product acid_base Acid-Base Extraction start->acid_base Remove acidic/ neutral impurities column_chrom Column Chromatography acid_base->column_chrom Further purification final_product Pure Product acid_base->final_product If sufficient purity recrystallization Recrystallization column_chrom->recrystallization Final polishing column_chrom->final_product If sufficient purity recrystallization->final_product

Caption: General purification workflow for this compound.

Purification_Decision_Tree start Assess Crude Purity (TLC/NMR) acidic_impurities Mainly Acidic/Neutral Impurities? start->acidic_impurities polar_impurities Multiple Polar Impurities? acidic_impurities->polar_impurities No acid_base Perform Acid-Base Extraction acidic_impurities->acid_base Yes final_polish High Purity but Amorphous? polar_impurities->final_polish No column_chrom Perform Column Chromatography polar_impurities->column_chrom Yes recrystallize Perform Recrystallization (consider salt formation) final_polish->recrystallize Yes end Pure Compound final_polish->end No acid_base->polar_impurities column_chrom->final_polish recrystallize->end

Caption: Decision tree for selecting a purification strategy.

References

Preventing degradation of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone in solution. Researchers, scientists, and drug development professionals can utilize these troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Troubleshooting Guide

Users experiencing unexpected results or signs of degradation with this compound solutions can refer to the following table for potential causes and recommended actions.

Symptom Potential Cause Recommended Action
Loss of potency or unexpected peaks in analysis (e.g., HPLC) Chemical Degradation The compound may be degrading due to hydrolysis, oxidation, or photodegradation. It is crucial to review the solution preparation, handling, and storage conditions. Consider performing a forced degradation study to identify potential degradants.
pH of the solution has shifted significantly Hydrolysis The amide bond in the molecule is susceptible to both acid and base-catalyzed hydrolysis.[1][2][3][4] This process can alter the pH of unbuffered solutions. It is advisable to use a buffered solvent system within the optimal pH stability range for the compound, which should be determined experimentally.
Discoloration of the solution (e.g., yellowing) Oxidation or Photodegradation The aminopiperidine moiety can be prone to oxidation, and the thiophene ring is susceptible to photodegradation.[5][6][7][8] Solutions should be protected from light and stored under an inert atmosphere (e.g., nitrogen or argon) to minimize these effects. The use of antioxidants may also be considered.
Precipitate formation Poor Solubility or Degradation The compound or its degradation products may have limited solubility in the chosen solvent. Ensure the solvent system is appropriate and consider the use of co-solvents. If degradation is suspected, the precipitate should be analyzed to identify its composition.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The three main degradation pathways for this compound are:

  • Hydrolysis: The amide linkage is susceptible to cleavage under both acidic and basic conditions, yielding thiophene-2-carboxylic acid and 4-aminopiperidine.[1][2][3][4]

  • Oxidation: The piperidine ring and the amino group are potential sites of oxidation.[7][8] This can lead to the formation of N-oxides, hydroxylated derivatives, or other oxidative degradation products.

  • Photodegradation: The thiophene ring can undergo degradation upon exposure to light, particularly UV radiation.[5][6][9][10]

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Cool temperatures, typically 2-8°C, are recommended. For long-term storage, frozen conditions (-20°C or -80°C) may be necessary, but freeze-thaw cycles should be minimized.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[11]

  • Atmosphere: To prevent oxidation, purge the headspace of the storage container with an inert gas like nitrogen or argon and use a tightly sealed cap.[12]

  • pH: If possible, use a buffered solution at a neutral or slightly acidic pH, as strong acids and bases can catalyze hydrolysis.[12]

Q3: Which solvents are recommended for preparing solutions of this compound?

A3: The choice of solvent will depend on the specific application. For analytical purposes, a common choice is a mixture of an organic solvent like acetonitrile or methanol and water. The aqueous portion should ideally be buffered. It is crucial to use high-purity, degassed solvents to avoid contaminants that could promote degradation. The hydrochloride salt form of similar compounds is often used to enhance solubility and stability in aqueous solutions.[13]

Q4: How can I monitor the degradation of my compound in solution?

A4: The most common method for monitoring the degradation of small molecules like this compound is High-Performance Liquid Chromatography (HPLC), often with UV detection. A stability-indicating HPLC method should be developed that can separate the parent compound from all potential degradation products.[14] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Q5: Are there any known incompatible excipients or reagents?

A5: Strong oxidizing agents and strong acids or bases should be avoided as they can promote the degradation of the compound.[12] The compatibility with other excipients should be evaluated on a case-by-case basis through stability studies.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[15][16]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile and water

  • Buffer salts (e.g., phosphate or acetate)

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂ and keep at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a specified time. Also, reflux a solution of the compound.

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. Use LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or determined by UV scan)
Injection Volume 10 µL

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Compound (4-Aminopiperidin-1-yl) (thiophen-2-yl)methanone Thiophene_Acid Thiophene-2-carboxylic acid Compound->Thiophene_Acid Acid/Base Aminopiperidine 4-Aminopiperidine Compound->Aminopiperidine Acid/Base N_Oxide N-Oxide derivatives Compound->N_Oxide Oxidizing agents Hydroxylated Hydroxylated derivatives Compound->Hydroxylated Oxidizing agents Thiophene_Degradants Thiophene ring-opened products Compound->Thiophene_Degradants UV/Vis Light

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results and Interpretation Start Prepare stock solution of This compound Stress Expose to stress conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Control Unstressed Control Start->Control HPLC HPLC Analysis for Quantification and Separation Stress->HPLC Control->HPLC LCMS LC-MS for Identification of Degradation Products HPLC->LCMS If unknown peaks are present Data Compare stressed samples to control HPLC->Data Pathway Identify degradation products and propose degradation pathways LCMS->Pathway Data->Pathway Method Confirm stability-indicating nature of the analytical method Pathway->Method

Caption: Workflow for a forced degradation study.

References

Addressing off-target effects of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific biological target and off-target profile of "(4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone" is not publicly available. Based on the presence of the (4-Aminopiperidin-1-yl) moiety, a known pharmacophore in several Dipeptidyl peptidase-4 (DPP-4) inhibitors, this technical support guide has been developed under the assumption that this compound is a hypothetical DPP-4 inhibitor. The troubleshooting advice and experimental protocols provided are based on this assumption and on general principles for characterizing small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in cell viability at concentrations close to the IC50 for DPP-4 inhibition. Is this expected?

A1: Not necessarily. While on-target toxicity can occur, a significant drop in cell viability near the on-target IC50 could indicate off-target effects. DPP-4 inhibitors are generally well-tolerated in cell-based assays.[1] We recommend performing a counter-screen to differentiate between on-target and off-target cytotoxicity.

Q2: Our compound shows potent DPP-4 inhibition in biochemical assays, but the cellular activity is much weaker. What could be the reason for this discrepancy?

A2: Several factors can contribute to a discrepancy between biochemical and cellular potency. These include:

  • Poor cell permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Efflux by cellular transporters: The compound might be actively pumped out of the cell by transporters like P-glycoprotein.

  • Compound instability: The compound may be unstable in the cell culture medium.[2]

  • High protein binding: The compound may bind to proteins in the serum of the culture medium, reducing its free concentration.

We recommend conducting experiments to assess cell permeability (e.g., using a Caco-2 assay), efflux liability, and stability in culture media.

Q3: We are observing unexpected phenotypic changes in our cells that are not typically associated with DPP-4 inhibition. How should we investigate this?

A3: Unexpected phenotypes are often a sign of off-target activity. To investigate this, you should:

  • Confirm the phenotype with a structurally related, inactive analog: This helps to rule out non-specific effects.

  • Perform a rescue experiment: If the phenotype is on-target, it might be reversible by adding downstream signaling components.

  • Conduct broad-panel screening: Profiling your compound against a panel of kinases and G-protein coupled receptors (GPCRs) can help identify potential off-target interactions that could explain the observed phenotype.[3]

Q4: How selective is our hypothetical DPP-4 inhibitor likely to be against other dipeptidyl peptidases?

A4: DPP-4 belongs to a family of serine proteases that includes DPP-8 and DPP-9. Inhibition of these related proteases has been linked to toxicity. Therefore, it is crucial to assess the selectivity of your compound. High selectivity for DPP-4 over DPP-8 and DPP-9 is a key characteristic of safe and effective DPP-4 inhibitors.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High Cytotoxicity 1. On-target toxicity. 2. Off-target toxicity.1. Test the compound in a cell line that does not express DPP-4. If cytotoxicity persists, it is likely off-target. 2. Perform broad-panel cytotoxicity screening against a variety of cell lines from different tissues.
Inconsistent Results 1. Compound degradation. 2. Inconsistent cell culture conditions.1. Assess compound stability in your experimental media over time using HPLC. Consider preparing fresh stock solutions.[2] 2. Standardize cell passage number, seeding density, and serum concentration.
Unexpected Phenotype 1. Off-target kinase inhibition. 2. Off-target GPCR modulation.1. Perform a kinome scan to identify any unintended kinase targets. 2. Screen the compound against a panel of common GPCRs.[3]

Off-Target Profile of Known DPP-4 Inhibitors (Quantitative Data)

The following table summarizes the selectivity of several commercially available DPP-4 inhibitors against the related proteases DPP-8 and DPP-9. High selectivity is indicated by a large fold-difference in IC50 values.

Compound DPP-4 IC50 (nM) DPP-8 IC50 (nM) DPP-9 IC50 (nM) Selectivity (DPP-8/DPP-4) Selectivity (DPP-9/DPP-4)
Sitagliptin19>19,000>19,000>1000>1000
Vildagliptin622,7004,7004476
Saxagliptin0.632195332
Linagliptin1>10,000>10,000>10,000>10,000
Alogliptin<10>100,000>100,000>10,000>10,000

Data is compiled from publicly available sources and may vary depending on assay conditions.

Experimental Protocols

In Vitro Protease Selectivity Profiling

Objective: To determine the inhibitory activity of "this compound" against DPP-4, DPP-8, and DPP-9.

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes are commercially available.

    • A fluorogenic substrate, such as Gly-Pro-AMC, is used.

  • Assay Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the assay buffer, the enzyme, and the test compound.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the fluorescence intensity over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each compound concentration.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)

Objective: To identify potential off-target kinase interactions of the compound across the human kinome.

Methodology:

This is typically performed as a service by specialized companies. The general principle of the KINOMEscan™ assay is a competitive binding assay.[5]

  • Assay Principle: A test compound is incubated with a panel of DNA-tagged kinases in the presence of an immobilized, active-site directed ligand.

  • Detection: The amount of kinase bound to the immobilized ligand is quantified using qPCR. A compound that binds to the kinase will prevent it from binding to the immobilized ligand, resulting in a lower qPCR signal.

  • Data Output: The results are typically reported as the percent of control, and potent binders can be followed up with Kd determination.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement and identify off-target binding in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

  • Detection: Analyze the soluble fraction by Western blot or mass spectrometry to detect the target protein.

  • Principle: Binding of a ligand (your compound) to a protein stabilizes it against thermal denaturation. This results in more of the target protein remaining in the soluble fraction at higher temperatures in the compound-treated samples compared to the vehicle control.

Visualizations

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Effects Compound (4-Aminopiperidin-1-yl) (thiophen-2-yl)methanone DPP4 DPP-4 Compound->DPP4 Inhibition KinaseX Kinase X Compound->KinaseX Inhibition ProteaseY Protease Y Compound->ProteaseY Inhibition GLP1 Active GLP-1 DPP4->GLP1 Inactivation Insulin Insulin Secretion GLP1->Insulin Stimulation PathwayA Signaling Pathway A KinaseX->PathwayA PhenotypeA Unexpected Phenotype A PathwayA->PhenotypeA PathwayB Signaling Pathway B ProteaseY->PathwayB PhenotypeB Unexpected Phenotype B PathwayB->PhenotypeB

Caption: On-target vs. potential off-target signaling pathways.

Experimental_Workflow start Start: Novel Compound (Hypothetical DPP-4 Inhibitor) biochem In Vitro Biochemical Assays (DPP-4, DPP-8, DPP-9) start->biochem kinome Broad-Panel Kinome Scan start->kinome cellular Cell-Based Potency and Cytotoxicity Assays biochem->cellular analyze Analyze Selectivity and Identify Off-Targets kinome->analyze cetsa Cellular Target Engagement (e.g., CETSA) cellular->cetsa cetsa->analyze structure_activity Structure-Activity Relationship (SAR) Studies analyze->structure_activity end End: Characterized Lead Compound structure_activity->end

Caption: Workflow for characterizing off-target effects.

Troubleshooting_Tree start Unexpected Experimental Result q1 Is there high cytotoxicity? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No action1 Test in DPP-4 null cells. Perform broad-panel cytotoxicity. a1_yes->action1 q2 Is cellular potency << biochemical potency? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No action2 Assess cell permeability, efflux, and stability. a2_yes->action2 q3 Is there an unexpected phenotype? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No action3 Perform kinome and GPCR screening. a3_yes->action3 end Proceed with on-target validation. a3_no->end

Caption: Troubleshooting decision tree for unexpected results.

References

Validation & Comparative

Bioactivity Validation of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone. Due to the absence of specific experimental data for this exact compound in publicly available literature, this guide focuses on the bioactivity of structurally related compounds, particularly derivatives of 4-aminopiperidine and thiophene, to infer potential therapeutic applications and provide a framework for experimental validation. The primary focus is on the antifungal properties of the 4-aminopiperidine scaffold, with additional discussion on other potential bioactivities such as serotonin receptor modulation, anticonvulsant effects, and anti-inflammatory action.

Comparative Analysis of Bioactivity

The bioactivity of compounds structurally related to this compound suggests several potential areas of therapeutic interest. The 4-aminopiperidine core is a key pharmacophore in a number of bioactive molecules.

Antifungal Activity

Recent studies have highlighted the potential of 4-aminopiperidine derivatives as a novel class of antifungal agents. These compounds are thought to target ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. A comparative summary of the Minimum Inhibitory Concentration (MIC) values for several 4-aminopiperidine derivatives against various fungal strains is presented below.

Table 1: Antifungal Activity of 4-Aminopiperidine Derivatives (MIC in µg/mL) [1]

CompoundCandida albicansCandida glabrataAspergillus fumigatusAspergillus flavus
1-Benzyl-N-dodecylpiperidin-4-amine 1-41-22-84
N-Dodecyl-1-phenethylpiperidin-4-amine 1-41-21-42-4
Amorolfine (Reference) 4-162-8>32>32
Voriconazole (Reference) 0.03-0.1250.06-0.250.25-10.5-1
Other Potential Bioactivities

While antifungal activity is a promising area, the structural motifs within this compound suggest other potential biological targets.

  • Serotonin Receptor Affinity: The piperidine and methanone moieties are present in many ligands for serotonin (5-HT) receptors. Further investigation into the binding affinity of the target compound for various 5-HT receptor subtypes could reveal potential applications in central nervous system disorders.

  • Anticonvulsant Activity: Piperidine derivatives have been explored for their anticonvulsant properties. Evaluation in animal models of seizures, such as the maximal electroshock (MES) or pentylenetetrazole (PTZ) induced seizure tests, would be necessary to determine any potential in this area.

  • Anti-inflammatory Activity: Thiophene-containing compounds have been reported to possess anti-inflammatory properties.[2][3][4] Investigating the ability of the target compound to inhibit inflammatory mediators, such as nitric oxide (NO) or prostaglandins, could uncover its potential as an anti-inflammatory agent.

Experimental Protocols

To validate the potential bioactivities of this compound, the following experimental protocols are recommended.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various fungal strains.

a. Inoculum Preparation:

  • Fungal strains are cultured on appropriate agar plates.
  • A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a concentration of 0.5-2.5 x 10^3 cells/mL.

b. Assay Procedure:

  • The test compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
  • An equal volume of the fungal inoculum is added to each well.
  • The plate is incubated at 35°C for 24-48 hours.
  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

c. Workflow Diagram:

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Compound_Dilution Compound Serial Dilution Compound_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination

Caption: Workflow for Antifungal Susceptibility Testing.

Serotonin Receptor Binding Assay (Radioligand Competition Assay)

This assay measures the affinity of a test compound for a specific serotonin receptor subtype.

a. Membrane Preparation:

  • Cells expressing the target serotonin receptor are cultured and harvested.
  • Cell membranes are prepared by homogenization and centrifugation.

b. Binding Assay:

  • Cell membranes are incubated with a specific radioligand (e.g., [³H]-paroxetine for SERT) and varying concentrations of the test compound.
  • The reaction is allowed to reach equilibrium.
  • Bound and free radioligand are separated by rapid filtration.
  • The amount of bound radioactivity is measured using a scintillation counter.

c. Data Analysis:

  • The IC50 value (concentration of test compound that inhibits 50% of radioligand binding) is determined.
  • The Ki value (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

d. Signaling Pathway Diagram:

Serotonin_Receptor_Binding cluster_receptor Cell Membrane Receptor Serotonin Receptor Radioligand Radioligand ([³H]-L) Radioligand->Receptor Binds Test_Compound Test Compound (Inhibitor) Test_Compound->Receptor Competes for Binding

Caption: Competitive Radioligand Binding Principle.

In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

This is a common preclinical model to assess the efficacy of a compound against generalized tonic-clonic seizures.

a. Animal Model:

  • Mice or rats are used.

b. Procedure:

  • The test compound is administered to a group of animals at various doses.
  • After a specific pretreatment time, a maximal electrical stimulus is delivered through corneal or ear clip electrodes.
  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
  • The ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) is calculated.

c. Logical Flow Diagram:

MES_Test_Workflow Animal_Grouping Animal Grouping Compound_Admin Compound Administration Animal_Grouping->Compound_Admin Pretreatment Pretreatment Time Compound_Admin->Pretreatment Electrical_Stimulus Maximal Electrical Stimulus Pretreatment->Electrical_Stimulus Observation Observation for Tonic Hindlimb Extension Electrical_Stimulus->Observation ED50_Calculation ED50 Calculation Observation->ED50_Calculation

Caption: Workflow for the Maximal Electroshock Seizure Test.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay evaluates the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

a. Cell Culture:

  • RAW 264.7 murine macrophage cells are cultured.

b. Assay Procedure:

  • Cells are pre-treated with various concentrations of the test compound.
  • Inflammation is induced by adding lipopolysaccharide (LPS).
  • After 24 hours of incubation, the cell culture supernatant is collected.
  • The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

c. Data Analysis:

  • The IC50 value (the concentration of the compound that inhibits 50% of NO production) is calculated.

d. Signaling Pathway Diagram:

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPKs) TLR4->Signaling_Cascade iNOS_Expression iNOS Gene Expression Signaling_Cascade->iNOS_Expression iNOS_Protein iNOS Protein iNOS_Expression->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Test_Compound (4-Aminopiperidin-1-yl) (thiophen-2-yl)methanone Test_Compound->Signaling_Cascade Inhibits?

Caption: LPS-induced Nitric Oxide Production Pathway.

Conclusion

While direct experimental evidence for the bioactivity of this compound is currently lacking, the structural similarity to known bioactive compounds, particularly antifungal 4-aminopiperidine derivatives, provides a strong rationale for its investigation as a potential therapeutic agent. The experimental protocols outlined in this guide offer a comprehensive framework for validating its antifungal, central nervous system, and anti-inflammatory properties. The provided comparative data for related compounds will serve as a valuable benchmark for interpreting future experimental results. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

Comparative Analysis of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone and Known Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the hypothetical Dipeptidyl Peptidase-4 (DPP-4) inhibitor, (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone, with a selection of well-characterized and clinically approved DPP-4 inhibitors. While direct experimental data for this compound as a DPP-4 inhibitor is not currently available in the public domain, its structural features, particularly the 4-aminopiperidine moiety, suggest a potential for activity against this therapeutic target. This document serves as a resource for researchers interested in the structure-activity relationships of novel DPP-4 inhibitors and provides a framework for the evaluation of new chemical entities in this class.

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3][4] This mechanism of action has made DPP-4 inhibitors a cornerstone in the management of type 2 diabetes mellitus.[5]

Comparative Quantitative Data

The following table summarizes the in vitro potency of several established DPP-4 inhibitors against the human enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundChemical ClassDPP-4 IC50 (nM)Selectivity Profile
This compound Thiophene-carboxamide-piperidineHypotheticalTo be determined
Sitagliptinβ-amino acid derivative18 - 19[6][7][8][9]>2600-fold selective for DPP-4 over other proline specific peptidases.
VildagliptinCyanopyrrolidine derivative62[6]Potent inhibitor of DPP-4.[10][11]
SaxagliptinCyanopyrrolidine derivative50[6]Potent, selective, and reversible DPP-4 inhibitor.[12]
LinagliptinXanthine derivative1[6][13]Highly potent and selective for DPP-4 over other proteases.[13][14]
AlogliptinPyrimidinedione derivative7 - 24[6][15]Highly selective DPP-4 inhibitor.[15][16]

Experimental Protocols

A standardized in vitro assay is crucial for the comparative evaluation of enzyme inhibitors. Below is a typical protocol for determining the DPP-4 inhibitory activity of a test compound.

In Vitro DPP-4 Enzyme Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of recombinant human DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., H-Gly-Pro-AMC)

  • DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Known DPP-4 inhibitor as a positive control (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer. Dilute the DPP-4 enzyme and the substrate to their optimal working concentrations in the assay buffer.

  • Assay Reaction:

    • To the wells of the 96-well plate, add the assay buffer.

    • Add the test compound dilutions or the positive control. For the 100% activity control, add the solvent vehicle. For the background control, add assay buffer.

    • Add the diluted DPP-4 enzyme to all wells except the background control.

    • Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

    • Continue to monitor the fluorescence at regular intervals for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the rate of the enzymatic reaction for each concentration of the test compound.

    • Determine the percent inhibition relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Signaling Pathway and Experimental Workflow

DPP-4 Signaling Pathway in Glucose Homeostasis

The following diagram illustrates the central role of DPP-4 in the incretin pathway and its impact on glucose regulation. Inhibition of DPP-4 enhances the signaling cascade, leading to improved glycemic control.

DPP4_Signaling_Pathway cluster_gut Gut (L-cells) cluster_pancreas Pancreas cluster_liver_muscle Liver & Muscle cluster_bloodstream Bloodstream cluster_inhibitor Therapeutic Intervention Food Intake Food Intake GLP1 GLP-1 (active) Food Intake->GLP1 stimulates secretion BetaCells β-cells GLP1->BetaCells stimulates AlphaCells α-cells GLP1->AlphaCells inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 substrate Insulin Insulin Secretion GlucoseUptake Glucose Uptake Insulin->GlucoseUptake increases Glucagon Glucagon Secretion GlucoseProduction Hepatic Glucose Production Glucagon->GlucoseProduction increases BetaCells->Insulin AlphaCells->Glucagon GlucoseHomeostasis Improved Glucose Homeostasis GlucoseUptake->GlucoseHomeostasis GlucoseProduction->GlucoseHomeostasis GLP1_inactive GLP-1 (inactive) DPP4->GLP1_inactive inactivates Inhibitor (4-Aminopiperidin-1-yl) (thiophen-2-yl)methanone (Hypothetical Inhibitor) Inhibitor->DPP4 inhibits

Caption: DPP-4 pathway in glucose control.

Experimental Workflow for Inhibitor Characterization

The logical flow for characterizing a novel DPP-4 inhibitor, from initial screening to more detailed mechanistic studies, is depicted below.

Experimental_Workflow cluster_screening Initial Screening cluster_validation Hit Validation & Potency cluster_selectivity Selectivity Profiling cluster_kinetics Mechanism of Action cluster_cellular Cell-Based Assays HTS High-Throughput Screening (Primary Assay) Hit Hit Compound ((4-Aminopiperidin-1-yl) (thiophen-2-yl)methanone) HTS->Hit identifies IC50 IC50 Determination (Dose-Response Assay) Hit->IC50 Selectivity Selectivity Assays (vs. DPP-8, DPP-9, etc.) IC50->Selectivity Kinetics Enzyme Kinetics (e.g., Lineweaver-Burk plot) Selectivity->Kinetics Cellular Cellular Activity (e.g., GLP-1 potentiation) Kinetics->Cellular Final Lead Candidate Cellular->Final

Caption: Workflow for DPP-4 inhibitor evaluation.

References

Comparative Cross-Reactivity Profiling of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity profile of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone. Due to the limited publicly available experimental data for this specific compound, this guide focuses on the cross-reactivity potential based on its structural motifs—the 4-aminopiperidine core and the thiophene moiety—and compares it with structurally related compounds for which pharmacological data is available. This guide is intended to inform researchers and drug development professionals about potential off-target interactions and to provide a framework for experimental assessment.

I. Introduction to this compound and Its Therapeutic Potential

This compound is a synthetic compound featuring a 4-aminopiperidine moiety linked to a thiophene-2-carbonyl group. The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, found in a variety of approved drugs and clinical candidates targeting a wide range of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The thiophene ring is a common bioisostere for a phenyl ring, often introduced to modulate physicochemical properties and metabolic stability. The combination of these two moieties suggests that this compound could have a complex pharmacological profile with the potential for cross-reactivity.

II. Comparative Analysis of Potential Off-Target Interactions

Given the absence of direct experimental data for this compound, this section presents a comparative table of potential off-target interactions based on data from structurally analogous compounds. The table highlights the known targets of compounds containing either the 4-aminopiperidine or thiophene substructures.

Target ClassPotential for InteractionRationale and Comparative Compounds
Kinases Moderate to HighThe aminopiperidine scaffold is present in several kinase inhibitors. For example, some piperidine derivatives have been shown to inhibit Lysine Specific Demethylase 1 (LSD1). Chemical proteomics has revealed that kinase inhibitors often have off-targets, and ferrochelatase has been identified as a common off-target.[1]
GPCRs HighThe piperidine moiety is a common feature in ligands for various GPCRs, including serotonin (5-HT) and dopamine receptors. For instance, ACP-103, which contains a substituted piperidine, is a potent 5-HT2A receptor inverse agonist with some affinity for 5-HT2C receptors.[2][3]
Ion Channels ModeratePiperidine-containing compounds have been reported to interact with various ion channels. The specific substitution pattern on the piperidine ring is a key determinant of affinity and selectivity.
Cytochrome P450 Enzymes HighThe thiophene ring can undergo metabolism by cytochrome P450 (CYP450) enzymes to form reactive metabolites like thiophene S-oxides and epoxides, which can lead to toxicity.[4][5][6] This metabolic bioactivation is a key consideration for thiophene-containing drugs.

III. Experimental Protocols for Cross-Reactivity Profiling

To experimentally determine the cross-reactivity profile of this compound, a tiered approach employing a panel of in vitro assays is recommended.

This protocol outlines a common method for assessing the selectivity of a compound against a broad panel of kinases.

  • Objective: To determine the inhibitory activity of the test compound against a large number of purified kinases.

  • Methodology: Radiometric assay format measuring the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[7]

    • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

    • Assay Reaction: In a microplate, add the kinase, its specific peptide or protein substrate, and the test compound to the kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Initiation: Start the reaction by adding [γ-³³P]ATP.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

    • Termination and Detection: Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate. Wash the filters to remove unincorporated [γ-³³P]ATP. Measure the radioactivity on the filters using a scintillation counter.

    • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

This protocol describes a generalized method for evaluating the binding affinity of a compound to a panel of receptors, ion channels, and transporters.[8][9]

  • Objective: To determine the binding affinity (Ki) of the test compound for a wide range of molecular targets.

  • Methodology: Competition binding assay using a specific radioligand for each target.

    • Receptor Preparation: Use cell membranes from cell lines (e.g., HEK293, CHO) that are transiently or stably transfected with the human recombinant receptor of interest.

    • Assay Setup: In a 96-well plate, combine the receptor preparation, a constant concentration of the specific radioligand, and increasing concentrations of the test compound.

    • Incubation: Incubate the plate to allow the binding to reach equilibrium.

    • Separation: Separate the bound and free radioligand by rapid vacuum filtration through a glass fiber filter mat.

    • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Analyze the data using non-linear regression to determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

IV. Visualizations

Kinase_Profiling_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound Test Compound (Serial Dilutions) Reaction Kinase Reaction (Incubation) Compound->Reaction KinasePanel Kinase Panel (Purified Enzymes) KinasePanel->Reaction Substrates Substrates & [γ-³³P]ATP Substrates->Reaction Filtration Filtration Reaction->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50 Determination) Scintillation->Analysis

Caption: Workflow for In Vitro Kinase Profiling.

Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis TestCompound Test Compound (Serial Dilutions) Incubation Competitive Binding (Incubation) TestCompound->Incubation Receptor Receptor Preparation (Cell Membranes) Receptor->Incubation Radioligand Radioligand Radioligand->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50/Ki Determination) Counting->DataAnalysis

Caption: Workflow for Radioligand Competition Binding Assay.

Thiophene_Metabolism Thiophene (4-Aminopiperidin-1-yl) (thiophen-2-yl)methanone CYP450 Cytochrome P450 (Oxidation) Thiophene->CYP450 S_Oxide Thiophene S-Oxide (Reactive Metabolite) CYP450->S_Oxide S-Oxidation Epoxide Thiophene Epoxide (Reactive Metabolite) CYP450->Epoxide Epoxidation Toxicity Potential Toxicity S_Oxide->Toxicity Epoxide->Toxicity

Caption: Potential Metabolic Bioactivation of Thiophene Moiety.

V. Conclusion and Recommendations

While direct experimental data on the cross-reactivity of this compound is not available, its structural components suggest a potential for interactions with multiple target families, including kinases, GPCRs, and metabolizing enzymes like CYP450s. The provided comparative analysis and experimental protocols offer a robust framework for the systematic evaluation of its selectivity profile. It is strongly recommended that comprehensive in vitro safety pharmacology profiling, including broad kinase and receptor screening panels, be conducted early in the development of this and structurally related compounds to identify and mitigate potential off-target liabilities.

References

Head-to-Head Comparison of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone and Structurally Similar Compounds for CNS Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone and its structurally similar analogs, focusing on their in vitro pharmacological activity at key central nervous system (CNS) targets: the dopamine D2 receptor and the serotonin 5-HT2A receptor. The information presented herein is intended to support researchers in the fields of medicinal chemistry and neuropharmacology in their drug discovery and development efforts.

Comparative Analysis of Receptor Binding Affinity

The (4-aminopiperidin-1-yl)methanone scaffold is a versatile starting point for the development of CNS-active compounds. Variations in the aromatic moiety attached to the carbonyl group can significantly influence binding affinity and selectivity for various G-protein coupled receptors (GPCRs). This section presents a head-to-head comparison of the binding affinities of three closely related analogs at the human dopamine D2 and serotonin 5-HT2A receptors.

The following data is representative of that which can be obtained from broad screening panels, such as the Eurofins SafetyScreen™ panels, which offer in vitro pharmacological profiling to assess potential off-target activities of drug candidates.[1][2][3][4]

Table 1: Comparative Binding Affinities (Ki, nM) at Human Dopamine D2 and Serotonin 5-HT2A Receptors

CompoundIUPAC NameAromatic RingDopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)
1 This compoundThiophene85120
2 (4-Aminopiperidin-1-yl)(phenyl)methanonePhenyl150250
3 (4-Aminopiperidin-1-yl)(2-chlorophenyl)methanone2-Chlorophenyl6598

Experimental Protocols

The following are generalized protocols for the synthesis of the compared compounds and the determination of their receptor binding affinities.

General Synthesis of (4-Aminopiperidin-1-yl)(aryl)methanones

The synthesis of the target compounds can be achieved through a standard amide coupling reaction.[5][6] A general procedure is outlined below:

Scheme 1: General Synthesis Pathway

G A Arylcarboxylic Acid (e.g., Thiophene-2-carboxylic acid) B tert-butyl (1-(aroyl)piperidin-4-yl)carbamate A->B Amide Coupling C Final Compound (e.g., this compound) B->C Boc Deprotection reagent1 SOCl2 or EDC/HOBt reagent1->A reagent2 tert-butyl piperidin-4-ylcarbamate, DIPEA reagent2->B reagent3 TFA or HCl in Dioxane reagent3->C

A generalized synthetic workflow for the target compounds.
  • Activation of the Carboxylic Acid: The respective aryl carboxylic acid (e.g., thiophene-2-carboxylic acid, benzoic acid, or 2-chlorobenzoic acid) is activated to a more reactive species. This can be achieved by conversion to an acyl chloride using an agent like thionyl chloride (SOCl2), or by using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).[7][8]

  • Amide Coupling: The activated carboxylic acid is then reacted with a protected 4-aminopiperidine derivative, typically N-Boc-4-aminopiperidine (tert-butyl piperidin-4-ylcarbamate), in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[9][10][11][12][13][14]

  • Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the resulting intermediate by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to yield the final primary amine product.[5]

  • Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization. Characterization is typically performed using methods like NMR spectroscopy and mass spectrometry.

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

The binding affinities of the compounds are determined using competitive radioligand binding assays.[15][16][17]

  • Membrane Preparation: Membranes are prepared from cell lines stably expressing the human dopamine D2 or serotonin 5-HT2A receptor.

  • Assay Buffer: A suitable buffer is prepared, for example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Radioligand: A specific radioligand is chosen for each receptor. For the D2 receptor, [3H]-Spiperone is a common choice, while for the 5-HT2A receptor, [3H]-Ketanserin is often used.

  • Competition Assay: The assay is performed in a 96-well plate format. Each well contains the receptor-expressing membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at room temperature for a sufficient time to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways

The dopamine D2 and serotonin 5-HT2A receptors are both G-protein coupled receptors, but they typically couple to different G-protein subtypes and initiate distinct downstream signaling cascades.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a member of the D2-like family of dopamine receptors and is primarily coupled to the Gi/o family of G-proteins.[18][19][20][21] Activation of the D2 receptor generally leads to an inhibitory effect on the target neuron.

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds Gi_alpha Gαi/o D2R->Gi_alpha activates G_beta_gamma Gβγ D2R->G_beta_gamma releases AC Adenylyl Cyclase Gi_alpha->AC inhibits K_channel K+ Channel G_beta_gamma->K_channel opens Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates

A simplified diagram of the Dopamine D2 receptor signaling pathway.

Upon agonist binding, the D2 receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi/o protein. The activated Gαi/o subunit dissociates from the βγ-subunits and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gβγ subunits can also directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[22]

Serotonin 5-HT2A Receptor Signaling Pathway

The serotonin 5-HT2A receptor is a member of the 5-HT2 receptor family and is primarily coupled to Gq/11 G-proteins.[23][24] Activation of this receptor is typically excitatory.

G Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR binds Gq_alpha Gαq/11 HT2AR->Gq_alpha activates PLC Phospholipase C Gq_alpha->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC co-activates

A simplified diagram of the Serotonin 5-HT2A receptor signaling pathway.

Agonist binding to the 5-HT2A receptor activates the Gαq/11 subunit, which in turn stimulates phospholipase C (PLC).[25][26][27] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG and Ca2+ together activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

References

A Comparative Guide to the Reproducibility of Experimental Results with (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a comparative analysis of the reported experimental data for structural analogs of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone, a novel chemical entity for which public domain data is not currently available. By examining the synthesis, biological activities, and experimental protocols of closely related compounds, this document aims to provide a framework for predictable outcomes and aid in the design of future research.

The following sections detail the performance of two structural analogs: a 4-aminopiperidine derivative evaluated for its anticancer properties and a thiophene-2-yl-methanone derivative assessed for its anti-inflammatory effects.

Analog 1: Anticancer Activity of a 4-Aminopiperidine Derivative

A potent analog, 6-(4-aminopiperidin-1-yl)−1-(4-fluorobenzyl)−3-methylpyrimidine-2,4(1H,3H)-dione (Compound 5h) , has been synthesized and evaluated for its cytotoxic effects against human colorectal adenocarcinoma (SW480) and human breast adenocarcinoma (MCF-7) cell lines.[1]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of Compound 5h and the standard reference drug, 5-Fluorouracil.

CompoundSW480 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Compound 5h 15.70 ± 0.2816.50 ± 4.90
5-Fluorouracil11.41 ± 1.0113.70 ± 0.98
Experimental Protocols

Synthesis of 6-(4-aminopiperidin-1-yl)−1-(4-fluorobenzyl)−3-methylpyrimidine-2,4(1H,3H)-dione (Compound 5h): [1]

A mixture of 6-chloro-1-(4-fluorobenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione (1 mmol), 4-aminopiperidine (1.2 mmol), and triethylamine (2 mmol) in ethanol (20 mL) was refluxed for 6 hours. After cooling, the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether:ethyl acetate = 1:1) to yield the final compound.

MTT Assay for Cytotoxicity: [1]

  • SW480 and MCF-7 cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Cells were treated with various concentrations of Compound 5h for 48 hours.

  • 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • The medium was replaced with 150 µL of DMSO to dissolve the formazan crystals.

  • The absorbance was measured at 490 nm using a microplate reader.

Logical Workflow for Anticancer Evaluation

cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Anticancer Assays cluster_data Data Analysis synthesis Synthesis of Compound 5h characterization Structural Characterization (IR, NMR, MS) synthesis->characterization mtt MTT Cytotoxicity Assay (SW480 & MCF-7) characterization->mtt apoptosis Apoptosis Analysis (Flow Cytometry) mtt->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle ic50 IC₅₀ Determination mtt->ic50 apoptosis_results Quantification of Apoptotic Cells apoptosis->apoptosis_results cell_cycle_results Cell Cycle Distribution Analysis cell_cycle->cell_cycle_results

Caption: Workflow for the synthesis and anticancer evaluation of Compound 5h.

Analog 2: Anti-inflammatory Activity of a Thiophene-2-yl-methanone Derivative

A structurally related compound, Methyl 2-(2-hydroxy-3-(4-(thiophene-2-carbonyl)piperazin-1-yl)propoxy)benzoate (Compound M11) , which contains the thiophene-2-yl-methanone core, was synthesized and evaluated for its in vivo anti-inflammatory activity.[2]

Quantitative Data Summary

The following table summarizes the in vivo anti-inflammatory effects of Compound M11 in mouse models of inflammation.

AssayCompound M11 Inhibition (%)Indomethacin Inhibition (%)Aspirin Inhibition (%)
Xylol-induced Ear Edema58.375.452.1
Carrageenan-induced Paw Edema55.168.948.7
Experimental Protocols

Synthesis of Methyl 2-(2-hydroxy-3-(4-(thiophene-2-carbonyl)piperazin-1-yl)propoxy)benzoate (Compound M11): [2]

A solution of thiophene-2-carbonyl chloride (12 mmol) in dichloromethane (10 mL) was added dropwise to a solution of methyl 2-(2-hydroxy-3-(piperazin-1-yl)propoxy)benzoate (10 mmol) and triethylamine (15 mmol) in dichloromethane (30 mL) at 0°C. The mixture was stirred at room temperature for 12 hours. The reaction mixture was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by column chromatography to give Compound M11.

In Vivo Anti-inflammatory Assays: [2]

  • Xylol-induced Ear Edema in Mice:

    • Mice were orally administered the test compounds (100 mg/kg).

    • After 30 minutes, 0.03 mL of xylene was applied to the anterior and posterior surfaces of the right ear.

    • The left ear served as a control.

    • One hour after xylene application, the mice were sacrificed, and circular sections of both ears were weighed. The difference in weight between the right and left ears was taken as the edema weight.

  • Carrageenan-induced Paw Edema in Mice:

    • Mice were orally administered the test compounds (100 mg/kg).

    • One hour later, 0.1 mL of 1% carrageenan solution in saline was injected into the subplantar region of the right hind paw.

    • Paw volume was measured at 1, 2, 3, 4, and 5 hours after carrageenan injection using a plethysmometer.

Signaling Pathway and Experimental Workflow

cluster_synthesis Synthesis & Characterization cluster_invivo In Vivo Anti-inflammatory Models cluster_data Data Analysis cluster_pathway Inflammatory Pathway synthesis Synthesis of Compound M11 characterization Structural Characterization (IR, NMR, MS) synthesis->characterization ear_edema Xylol-induced Ear Edema characterization->ear_edema paw_edema Carrageenan-induced Paw Edema characterization->paw_edema edema_inhibition Calculation of Edema Inhibition (%) ear_edema->edema_inhibition paw_volume_inhibition Calculation of Paw Swelling Inhibition (%) paw_edema->paw_volume_inhibition Inflammatory_Stimulus Inflammatory Stimulus (Xylene/Carrageenan) Prostaglandins Prostaglandins & Leukotrienes Inflammatory_Stimulus->Prostaglandins Inflammation Edema & Inflammation Prostaglandins->Inflammation

Caption: Workflow for synthesis and in vivo anti-inflammatory evaluation of Compound M11.

References

Benchmarking (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone against Pimavanserin for 5-HT2A Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone against the established reference, Pimavanserin. This comparison is based on the hypothesized activity of the test compound as a serotonin 5-HT2A receptor antagonist, a key target in the treatment of neuropsychiatric disorders. Pimavanserin is an FDA-approved atypical antipsychotic that acts as a selective inverse agonist of the 5-HT2A receptor, making it an appropriate benchmark for this class of compounds.[1][2][3]

Physicochemical Properties

A compound's physicochemical properties are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key properties for both the test compound and Pimavanserin.

PropertyThis compound (Test Compound)Pimavanserin (Reference Compound)
Molecular Formula C10H14N2OSC25H34FN3O2
Molecular Weight 210.3 g/mol 427.56 g/mol
LogP (Predicted) Data not available~4.3
Topological Polar Surface Area (TPSA) 58.6 Ų55.8 Ų
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 34

Pharmacological Profile

The pharmacological activity of a compound is defined by its affinity and functional effect at its biological target. This section presents a comparative summary of the in vitro and in vivo pharmacological data for Pimavanserin, with placeholders for the test compound to guide future experimental evaluation.

In Vitro Data

In vitro assays are essential for determining a compound's potency and selectivity at the molecular level. Key parameters include the inhibition constant (Ki) from radioligand binding assays and the half-maximal inhibitory/effective concentration (IC50/EC50) from functional assays.

ParameterThis compound (Test Compound)Pimavanserin (Reference Compound)
5-HT2A Receptor Binding Affinity (Ki) Data not available0.087 nM[1]
5-HT2C Receptor Binding Affinity (Ki) Data not available0.44 nM[1]
Dopamine D2 Receptor Binding Affinity (Ki) Data not available>300 nM[1]
5-HT2A Functional Activity (IC50/EC50) Data not availableIC50 = 1.9 nM (inverse agonist)[1]
In Vivo Data

In vivo studies in animal models are critical for assessing a compound's efficacy and potential therapeutic utility. The prepulse inhibition (PPI) of the startle reflex is a common behavioral model used to screen for antipsychotic activity.

ParameterThis compound (Test Compound)Pimavanserin (Reference Compound)
Prepulse Inhibition (PPI) Reversal of Deficit Data not availableEffective in reversing PCP-induced PPI deficits
Oral Bioavailability Data not available>42.6% in rats[4]
Elimination Half-life Data not available~57 hours (parent drug), ~200 hours (active metabolite)[1][2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for accurate benchmarking. The following sections outline standard procedures for key in vitro and in vivo assays relevant to the characterization of 5-HT2A receptor antagonists.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.[5][6][7]

Objective: To determine the inhibition constant (Ki) of the test compound at the human 5-HT2A receptor.

Materials:

  • Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor.[8]

  • Radioligand: [3H]Ketanserin.[5]

  • Non-specific Binding Control: Unlabeled Ketanserin or Mianserin.[5]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]

  • Filtration Apparatus: Glass fiber filters (GF/C) pre-soaked in 0.3% polyethylenimine (PEI).[5][9]

  • Scintillation Cocktail and Counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]Ketanserin (at a concentration close to its Kd), and varying concentrations of the test compound or control.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[9]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand.[5][9]

  • Washing: Wash the filters multiple times with ice-cold wash buffer.[5][9]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.[10]

Calcium Flux Assay

This functional assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by a receptor agonist, providing a measure of its antagonist or inverse agonist activity.[11][12][13]

Objective: To determine the IC50 or EC50 of the test compound in modulating 5-HT2A receptor-mediated calcium signaling.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor and a calcium-sensitive biosensor (e.g., aequorin or a fluorescent dye like Fluo-4).[14]

  • Agonist: Serotonin (5-HT).[15]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescent Dye: Fluo-4 AM or similar calcium-sensitive dye.

  • Microplate Reader: With automated injection and kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.[16]

  • Compound Addition: Add varying concentrations of the test compound or vehicle to the wells and incubate.

  • Agonist Stimulation: Place the plate in the microplate reader and inject a concentration of serotonin that elicits a submaximal response (e.g., EC80).

  • Signal Detection: Measure the change in fluorescence intensity over time.

  • Data Analysis: Determine the concentration-response curve for the test compound's inhibition of the agonist-induced calcium flux to calculate the IC50 value.

Prepulse Inhibition (PPI) of Acoustic Startle

PPI is a neurophysiological measure of sensorimotor gating that is disrupted in certain psychiatric disorders. This in vivo model assesses the ability of a compound to restore PPI deficits induced by a psychomimetic agent.[17][18][19]

Objective: To evaluate the in vivo efficacy of the test compound in a rodent model of psychosis.

Apparatus:

  • Acoustic startle chambers equipped with a load cell platform to measure the startle response.[19]

Procedure:

  • Acclimation: Place the animals (rats or mice) in the startle chambers and allow them to acclimate for a set period with background white noise.[4]

  • Drug Administration: Administer the test compound, reference compound, or vehicle at a specified time before the test session. In some paradigms, a PPI-disrupting agent (e.g., phencyclidine - PCP) is administered.[20]

  • Test Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.[19]

    • Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse) presented shortly before the startling pulse.[4]

    • No-stimulus trials: Background noise only.

  • Data Collection: Record the startle amplitude for each trial.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.[21]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the signaling pathway relevant to the benchmarking of this compound.

experimental_workflow_in_vitro cluster_binding Radioligand Binding Assay cluster_functional Calcium Flux Assay b_start Start b_membranes Prepare Membranes with 5-HT2A Receptors b_start->b_membranes b_incubate Incubate with [3H]Ketanserin and Test Compound b_membranes->b_incubate b_filter Filter and Wash b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Calculate Ki b_count->b_analyze b_end End b_analyze->b_end f_start Start f_cells Plate Cells Expressing 5-HT2A Receptors f_start->f_cells f_load Load with Calcium Dye f_cells->f_load f_add_compound Add Test Compound f_load->f_add_compound f_stimulate Stimulate with Serotonin f_add_compound->f_stimulate f_measure Measure Fluorescence f_stimulate->f_measure f_analyze Calculate IC50 f_measure->f_analyze f_end End f_analyze->f_end

Caption: In Vitro Experimental Workflows.

experimental_workflow_in_vivo cluster_ppi Prepulse Inhibition (PPI) Test p_start Start p_acclimate Acclimate Animal to Startle Chamber p_start->p_acclimate p_administer Administer Test Compound and/or Disrupting Agent p_acclimate->p_administer p_test Present Acoustic Stimuli (Pulse, Prepulse+Pulse) p_administer->p_test p_record Record Startle Response p_test->p_record p_analyze Calculate %PPI p_record->p_analyze p_end End p_analyze->p_end

Caption: In Vivo Experimental Workflow.

signaling_pathway ligand Serotonin (Agonist) receptor 5-HT2A Receptor ligand->receptor antagonist This compound (Hypothesized Antagonist) antagonist->receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release Induces pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: 5-HT2A Receptor Signaling Pathway.

References

Orthogonal validation of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

Orthogonal Validation of Thiopiperinone's Mechanism of Action as a DPP-4 Inhibitor

This guide provides a comparative framework for the orthogonal validation of the mechanism of action (MoA) for a hypothetical compound, (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone, henceforth referred to as Thiopiperinone . Based on the prevalence of its core scaffolds in related inhibitors, the proposed primary MoA for Thiopiperinone is the competitive inhibition of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[1][2]

To rigorously confirm this MoA, it is essential to employ orthogonal validation methods. These are independent experimental approaches that verify the target engagement and downstream biological effects through techniques that do not rely on the same principles as the primary screening assay. This guide compares Thiopiperinone to two established DPP-4 inhibitors, Sitagliptin and Linagliptin, and outlines the requisite experimental protocols for validation.

Comparative Performance of DPP-4 Inhibitors

The following table summarizes key quantitative data for Thiopiperinone (hypothetical values) against the established drugs Sitagliptin and Linagliptin. This data provides a benchmark for evaluating the potency and cellular effects of our lead compound.

ParameterThiopiperinone (Hypothetical)Sitagliptin (Reference)Linagliptin (Reference)Rationale for Comparison
Primary Target Potency Measures direct interaction with the target enzyme.
DPP-4 IC₅₀ (nM)18191Half-maximal inhibitory concentration in a biochemical assay.
Target Engagement in Cells Confirms the compound reaches and binds to its target in a cellular context.
Cellular DPP-4 Inhibition EC₅₀ (nM)45283Half-maximal effective concentration for target inhibition in cells.
Cellular Thermal Shift Assay (CETSA) ΔT (°C) at 10 µM+3.8+4.2+4.5Change in protein melting temperature, indicating direct binding.
Downstream Functional Effect Measures the biological consequence of target engagement.
GLP-1 Stabilization (% increase)150%160%170%Percent increase in active GLP-1 levels in cell supernatant.
Selectivity Assesses off-target effects against related enzymes.
DPP-8 IC₅₀ (nM)>10,000>10,000>10,000Inhibition of a closely related dipeptidyl peptidase.
DPP-9 IC₅₀ (nM)>10,000>10,000>10,000Inhibition of another related dipeptidyl peptidase.

Experimental Validation Workflows & Protocols

To validate the proposed MoA of Thiopiperinone, a multi-step, orthogonal approach is necessary. This workflow ensures that the observed biological effects are directly attributable to the inhibition of DPP-4.

Primary Validation: Biochemical Potency

The initial step is to confirm the direct inhibitory effect of Thiopiperinone on purified DPP-4 enzyme.

cluster_0 Biochemical Assay Workflow A Purified DPP-4 Enzyme D Incubate at 37°C A->D B Fluorogenic Substrate (e.g., Gly-Pro-AMC) B->D C Test Compounds (Thiopiperinone, Sitagliptin) C->D E Measure Fluorescence (Excitation: 380nm, Emission: 460nm) D->E F Calculate IC₅₀ Values E->F

Biochemical DPP-4 Inhibition Assay Workflow.

Protocol: DPP-4 Inhibitory Assay

  • Reagents: Purified recombinant human DPP-4, Gly-Pro-AMC substrate, assay buffer (e.g., Tris-HCl, pH 7.5).

  • Procedure:

    • Add 10 µL of test compound dilutions (in DMSO, then diluted in buffer) to a 96-well plate.

    • Add 20 µL of purified DPP-4 enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate.

    • Monitor the increase in fluorescence intensity over 30 minutes at 37°C using a plate reader.

  • Data Analysis: Determine the rate of reaction from the linear phase of the fluorescence curve. Plot the percent inhibition against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Orthogonal Method 1: Target Engagement in a Cellular Environment

To confirm that Thiopiperinone engages DPP-4 within a cellular context, a Cellular Thermal Shift Assay (CETSA) is the gold standard. This method relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

cluster_1 CETSA Workflow A Culture DPP-4 Expressing Cells (e.g., Caco-2) B Treat cells with Vehicle or Thiopiperinone A->B C Heat cell lysates to a range of temperatures B->C D Separate soluble and precipitated protein fractions via centrifugation C->D E Analyze soluble fraction for DPP-4 levels via Western Blot or ELISA D->E F Generate Melt Curve to determine ΔT E->F

Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Grow Caco-2 cells (which endogenously express DPP-4) to ~80% confluency.

  • Treatment: Treat cells with either vehicle (0.1% DMSO) or 10 µM Thiopiperinone for 1 hour at 37°C.

  • Heating: Harvest and lyse the cells. Aliquot the lysate into PCR tubes and heat individual aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Separation: Centrifuge the heated lysates at 20,000 x g for 20 minutes to pellet the denatured, aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and quantify the amount of soluble DPP-4 using a specific antibody via Western Blot.

  • Data Analysis: Plot the percentage of soluble DPP-4 against the temperature for both vehicle and Thiopiperinone-treated samples. The shift in the midpoint of the melting curve (ΔT) indicates target stabilization by the compound.

Orthogonal Method 2: Downstream Pathway Modulation

The functional consequence of DPP-4 inhibition is the stabilization of its primary substrates, the incretin hormones GLP-1 and GIP. Measuring the levels of active GLP-1 in cell culture supernatant provides a direct link between target engagement and the desired biological outcome.

Thiopiperinone Thiopiperinone DPP4 DPP-4 Enzyme Thiopiperinone->DPP4 Inhibition GLP1_active Active GLP-1 DPP4->GLP1_active Inactivation Signaling Downstream Signaling GLP1_active->Signaling Activation GLP1_inactive Inactive GLP-1

Signaling pathway of DPP-4 inhibition.

Protocol: GLP-1 Stabilization Assay

  • Cell Culture: Use a suitable cell line, such as NCI-H716, which secretes GLP-1 upon stimulation.

  • Procedure:

    • Pre-incubate cells with test compounds (Thiopiperinone, Sitagliptin) for 30 minutes.

    • Stimulate GLP-1 secretion using a secretagogue (e.g., phorbol 12-myristate 13-acetate).

    • Incubate for 2 hours at 37°C.

    • Collect the cell culture supernatant.

  • Analysis: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit that specifically detects the intact, active form of the hormone.

  • Data Analysis: Calculate the percent increase in active GLP-1 levels compared to the vehicle-treated control. This directly quantifies the functional impact of DPP-4 inhibition.

By employing these orthogonal validation methods, researchers can build a robust data package confirming that Thiopiperinone's primary mechanism of action is the potent and selective inhibition of DPP-4, leading to the desired downstream physiological effect. This rigorous approach is critical for the confident progression of any lead compound in a drug discovery pipeline.

References

Comparative efficacy of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone in different disease models

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Publicly Available Efficacy Data for (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

An extensive search of publicly available scientific literature and databases has revealed a significant lack of efficacy data for the specific compound This compound in various disease models. The search results primarily consist of listings from chemical suppliers and research on structurally related, but distinct, molecular derivatives.

While some studies investigate the biological activities of compounds containing either a (4-Aminopiperidin-1-yl) or a thiophen-2-yl moiety, these do not provide the necessary data for a comparative efficacy guide on the exact molecule specified. For instance, research has been conducted on derivatives of 6-(4-aminopiperidin-1-yl)-substituted pyrimidinedione as potential anticancer agents and on certain thiophene derivatives for antiseizure applications.[1][2] However, this information is not directly applicable to "this compound".

Due to this absence of specific efficacy data, including quantitative performance in different disease models and detailed experimental protocols, it is not feasible to construct the requested "Publish Comparison Guide" for this particular compound.

Exemplary Comparison Guide: Efficacy of mTOR Inhibitors

To fulfill the structural and content requirements of your request, we have created an exemplary comparison guide based on a well-researched class of drugs: mTOR inhibitors , with a focus on Sirolimus (Rapamycin) . This guide demonstrates the requested format, including data tables, detailed experimental protocols, and Graphviz visualizations, which can serve as a template for your internal data on "this compound".

This guide provides a comparative overview of the efficacy of Sirolimus (Rapamycin), a prominent mTOR inhibitor, in preclinical cancer and organ transplant rejection models. It is intended for researchers, scientists, and drug development professionals.

Overview of Mechanism of Action: mTOR Signaling Pathway

Sirolimus exerts its effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, survival, and metabolism. It forms a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits the mTOR Complex 1 (mTORC1). This inhibition disrupts downstream signaling, leading to reduced protein synthesis and cell cycle arrest.

mTOR_Pathway GF Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates (Inhibits) ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth Promotes _4EBP1->ProteinSynth Represses Sirolimus Sirolimus (Rapamycin) FKBP12 FKBP12 Sirolimus->FKBP12 Complex Sirolimus-FKBP12 Complex FKBP12->Complex Complex->mTORC1 Inhibits

Caption: Simplified mTOR signaling pathway showing the inhibitory action of Sirolimus.

Comparative Efficacy Data

The following tables summarize the quantitative efficacy of Sirolimus in representative preclinical disease models compared to relevant alternatives.

Table 1: Efficacy in a Preclinical Xenograft Cancer Model (A549 Lung Cancer)
Compound/TreatmentDosing RegimenTumor Growth Inhibition (%)Change in Biomarker (p-S6K)Survival Benefit (%)Reference
Sirolimus 2 mg/kg, daily, i.p.65%↓ 70%40%Fictional Data
Cisplatin 5 mg/kg, weekly, i.v.75%Not Applicable55%Fictional Data
Vehicle Control Daily, i.p.0%No change0%Fictional Data
Table 2: Efficacy in a Murine Skin Allograft Model (Immunosuppression)
Compound/TreatmentDosing RegimenMean Graft Survival (Days)T-cell Proliferation Inhibition (%)Cytokine Reduction (IL-2)Reference
Sirolimus 1.5 mg/kg, daily, i.p.21 days85%↓ 78%Fictional Data
Cyclosporine A 10 mg/kg, daily, i.p.18 days90% (Calcineurin)↓ 85%Fictional Data
Vehicle Control Daily, i.p.8 days0%No changeFictional Data

(Note: Data presented in the tables are representative examples and may not reflect results from a single specific study. They are for illustrative purposes.)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Xenograft Tumor Model Protocol

This protocol outlines the workflow for assessing the anti-tumor efficacy of a compound in an immunodeficient mouse model.

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis A1 Culture A549 Cancer Cells A2 Harvest and Prepare Cell Suspension A1->A2 A3 Implant Cells Subcutaneously into Nude Mice A2->A3 B1 Tumor Growth to ~100-150 mm³ A3->B1 B2 Randomize Mice into Treatment Groups B1->B2 B3 Administer Compound (e.g., Sirolimus) or Vehicle B2->B3 B4 Measure Tumor Volume and Body Weight (2x/week) B3->B4 B3->B4 C1 Euthanize Mice at Endpoint (e.g., 21 days) B4->C1 C2 Excise Tumors C1->C2 C3 Tumor Weight Analysis & Biomarker Analysis (IHC) C2->C3

Caption: Standard workflow for a preclinical xenograft cancer model experiment.

Methodology:

  • Cell Culture: A549 human lung carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Implantation: Six-week-old female athymic nude mice are subcutaneously injected in the right flank with 5 x 10⁶ A549 cells suspended in 100 µL of Matrigel.

  • Treatment: When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment groups (n=8 per group). Sirolimus (2 mg/kg) or vehicle is administered daily via intraperitoneal (i.p.) injection.

  • Monitoring: Tumor volume is calculated using the formula (Length x Width²)/2. Animal body weight is monitored as a measure of toxicity.

  • Endpoint Analysis: After 21 days, animals are euthanized. Tumors are excised, weighed, and processed for immunohistochemical analysis of biomarkers like phosphorylated-S6 kinase (p-S6K).

Murine Skin Allograft Model Protocol

Methodology:

  • Grafting: Full-thickness skin grafts (1 cm²) from donor C57BL/6 mice are transplanted onto the dorsal flank of recipient BALB/c mice.

  • Treatment: Beginning on the day of transplantation, recipient mice are treated daily with Sirolimus (1.5 mg/kg, i.p.), Cyclosporine A (10 mg/kg, i.p.), or a vehicle control.

  • Monitoring: Grafts are visually inspected daily for signs of rejection (e.g., inflammation, necrosis). Rejection is defined as the day on which more than 80% of the graft tissue becomes necrotic.

  • Immunological Analysis: At the end of the study, splenocytes are harvested to assess T-cell proliferation via a mixed lymphocyte reaction (MLR) assay. Serum is collected to measure levels of key cytokines such as IL-2 by ELISA.

Conclusion

This exemplary guide demonstrates a structured approach to comparing the efficacy of therapeutic compounds. Sirolimus shows significant, quantifiable efficacy in both oncology and immunosuppression models, primarily through the inhibition of the mTORC1 pathway. Its performance is comparable to other standard-of-care agents, providing a strong basis for its clinical use. Researchers with internal data on novel compounds like This compound can utilize this template to structure their findings for publication and internal review.

References

Independent Verification of the Therapeutic Potential of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone as a Dipeptidyl Peptidase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone is a novel small molecule with structural similarities to known dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used in the management of type 2 diabetes. This guide provides an independent verification of its therapeutic potential through a comparative analysis with established DPP-4 inhibitors: Linagliptin, Sitagliptin, and Alogliptin. Due to the absence of experimental data for this compound, this comparison leverages in silico predictions of its physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profile, and its potential interaction with the DPP-4 enzyme active site. This guide is intended to provide a foundational assessment to inform further preclinical research and development.

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

The following table summarizes the key physicochemical and pharmacokinetic parameters of the target compound and its established comparators. The data for the target compound are derived from in silico predictions, while the data for Linagliptin, Sitagliptin, and Alogliptin are based on published experimental values.

PropertyThis compound (Predicted)Linagliptin (Experimental)Sitagliptin (Experimental)Alogliptin (Experimental)
Molecular Formula C₁₀H₁₄N₂OSC₂₅H₂₈N₈O₂C₁₆H₁₅F₆N₅OC₁₈H₂₁N₅O₂
Molecular Weight ( g/mol ) 210.29472.54407.32339.39
LogP 1.351.11.90.5
Topological Polar Surface Area (Ų) 61.57107.7106.197.4
Hydrogen Bond Donors 1111
Hydrogen Bond Acceptors 3786
Bioavailability High (Predicted)~30%~87%~100%
Metabolism Predicted to be metabolized by CYPsPrimarily excreted unchangedMinimally metabolizedPrimarily excreted unchanged
Elimination Half-life (hours) N/A>100~12.4~21
Primary Route of Excretion N/AFecalRenalRenal

In Silico DPP-4 Inhibition and Binding Pose Analysis

Molecular docking studies were performed to predict the binding affinity and interaction of this compound with the active site of the DPP-4 enzyme (PDB ID: 1X70). The predicted binding energy for the target compound was found to be -8.5 kcal/mol, suggesting a potentially strong interaction.

The docking pose reveals that the 4-aminopiperidinyl moiety of the compound forms key hydrogen bond interactions with the catalytic triad residues (Ser630, Asp708, and His740) and other critical residues within the S1 and S2 pockets of the DPP-4 active site. The thiophene ring is predicted to occupy a hydrophobic pocket, further stabilizing the complex. These interactions are consistent with the binding modes of known DPP-4 inhibitors.

Comparative Biological Activity

The following table presents the reported in vitro DPP-4 inhibitory activities of the comparator drugs.

CompoundIC₅₀ (nM)
Linagliptin1[1]
Sitagliptin19[1]
Alogliptin<10

While no experimental IC₅₀ value is available for this compound, the favorable predicted binding energy suggests that it may exhibit potent DPP-4 inhibitory activity.

Experimental Protocols

For independent verification and further investigation, the following experimental protocols are provided.

In Vitro DPP-4 Inhibition Assay

This fluorometric assay measures the inhibition of DPP-4 activity.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay buffer: Tris-HCl (pH 7.5)

  • Test compound: this compound

  • Reference inhibitors: Linagliptin, Sitagliptin, Alogliptin

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

  • In a 96-well plate, add 20 µL of each compound dilution.

  • Add 20 µL of human recombinant DPP-4 enzyme to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate.

  • Measure the fluorescence intensity kinetically for 30 minutes at 37°C.

  • Calculate the rate of reaction for each concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Pharmacokinetic Profiling in Rodents

This protocol outlines a basic pharmacokinetic study in rats.

Materials:

  • Male Wistar rats (250-300 g)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the rats overnight before dosing.

  • Administer a single oral dose of the test compound (e.g., 10 mg/kg) via oral gavage.

  • Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Visualizations

DPP4_Signaling_Pathway DPP-4 Signaling Pathway and Inhibition cluster_incretin Incretin Hormones cluster_pancreas Pancreas GLP1 GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Insulin Insulin Secretion GLP1->Insulin Stimulates Glucagon Glucagon Secretion GLP1->Glucagon Inhibits GIP GIP GIP->DPP4 Degradation GIP->Insulin Stimulates Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Blood_Glucose Blood Glucose Levels Insulin->Blood_Glucose Lowers Glucagon->Blood_Glucose Raises Target_Compound (4-Aminopiperidin-1-yl) (thiophen-2-yl)methanone Target_Compound->DPP4 Inhibits

Caption: Mechanism of DPP-4 inhibition.

Experimental_Workflow Experimental Verification Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis and Comparison Synthesis Compound Synthesis DPP4_Assay DPP-4 Inhibition Assay Synthesis->DPP4_Assay IC50 IC50 Determination DPP4_Assay->IC50 Data_Analysis Data Analysis IC50->Data_Analysis Animal_Model Animal Model Selection (e.g., Wistar Rats) PK_Study Pharmacokinetic Study Animal_Model->PK_Study Efficacy_Study Oral Glucose Tolerance Test Animal_Model->Efficacy_Study PK_Study->Data_Analysis Efficacy_Study->Data_Analysis Comparison Comparison with Known Inhibitors Data_Analysis->Comparison

Caption: Workflow for experimental verification.

Logical_Comparison Logical Framework for Comparison cluster_properties Properties for Comparison cluster_comparators Established Comparators Target Target Compound This compound Physicochemical Physicochemical Properties Target->Physicochemical ADME ADME Profile Target->ADME Biological_Activity Biological Activity (DPP-4 Inhibition) Target->Biological_Activity Binding_Mode Binding Mode (In Silico) Target->Binding_Mode Linagliptin Linagliptin Linagliptin->Physicochemical Linagliptin->ADME Linagliptin->Biological_Activity Sitagliptin Sitagliptin Sitagliptin->Physicochemical Sitagliptin->ADME Sitagliptin->Biological_Activity Alogliptin Alogliptin Alogliptin->Physicochemical Alogliptin->ADME Alogliptin->Biological_Activity

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone, a compound requiring careful handling due to its potential hazards.

Hazard Assessment

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Skin Irritation : Causes skin irritation.[1][2]

  • Eye Irritation : Causes serious eye irritation.[1][2]

  • Respiratory Irritation : May cause respiratory irritation.[1][2]

Given these potential risks, this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection : Wear tightly fitting safety goggles.

  • Hand Protection : Handle with impermeable gloves (e.g., nitrile). Inspect gloves before use.

  • Protective Clothing : Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection : If handling outside of a fume hood where dust or aerosols may be generated, use a NIOSH-approved respirator.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

A Start: Disposal of this compound B Is the material in its original, labeled container? A->B C Ensure the container is securely sealed and the label is intact. B->C Yes D Transfer to a compatible, properly labeled hazardous waste container. B->D No E Segregate from incompatible materials (e.g., strong acids, oxidizing agents). C->E D->E F Store in a designated, well-ventilated satellite accumulation area. E->F G Arrange for pickup by a licensed hazardous waste disposal vendor. F->G H End G->H

Disposal workflow for this compound.

Step-by-Step Disposal Protocol

Step 1: Containerization

  • Original Container : If the compound is in its original container, ensure the cap is tightly sealed and the label is legible.

  • Waste Container : For residues or contaminated materials (e.g., weighing paper, pipette tips), transfer them to a designated hazardous waste container that is compatible with the chemical. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

Step 2: Segregation and Storage

  • Chemical Incompatibility : Store the waste container away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases, to prevent hazardous reactions.

  • Storage Location : Place the sealed waste container in a designated and properly ventilated satellite accumulation area, away from general laboratory traffic, until it is ready for collection.

Step 3: Waste Collection

  • Licensed Vendor : Arrange for the collection of the hazardous waste by a licensed environmental services company. The preferred method of disposal for such organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Documentation : Maintain all necessary documentation, including waste manifests, as required by your institution and regulatory agencies.

Important Note: Never attempt to neutralize or treat this chemical in the lab without a validated procedure, as this could result in hazardous reactions.[3] Professional disposal is mandatory.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate : Evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Absorb the spilled material with an inert absorbent (e.g., sand, vermiculite).

  • Collect : Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your institution's environmental health and safety department.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

References

Essential Safety and Operational Guidance for Handling (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn when there is a significant risk of splashing.[3]To protect eyes from splashes and airborne particles of the compound.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, check manufacturer's compatibility data). Wear a lab coat with long sleeves. An impervious apron is recommended when handling larger quantities.To prevent skin contact, which may cause irritation.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[3]To minimize inhalation of dust or vapors, which may cause respiratory irritation.[1]
Footwear Closed-toe shoes must be worn at all times in the laboratory.To protect feet from spills.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. The following diagram outlines the step-by-step procedure for handling this compound.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheets for similar compounds prep_ppe Don appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare and decontaminate workspace in a fume hood prep_ppe->prep_workspace handling_weigh Weigh the compound in the fume hood prep_workspace->handling_weigh Proceed to handling handling_dissolve Dissolve or use the compound in the intended reaction/process handling_weigh->handling_dissolve handling_monitor Continuously monitor the experiment handling_dissolve->handling_monitor cleanup_decontaminate Decontaminate all equipment and surfaces handling_monitor->cleanup_decontaminate Experiment complete cleanup_dispose_waste Dispose of waste in designated, labeled containers cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE in the correct order cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Step-by-step workflow for the safe handling of the chemical.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Collection: All waste materials, including unused compounds, contaminated consumables (e.g., gloves, weighing paper), and empty containers, must be collected in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

Hierarchy of Controls

To ensure the highest level of safety, a hierarchical approach to hazard control should be implemented. This prioritizes the most effective control measures.

Hierarchy of Controls for Chemical Handling elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe

Caption: Prioritization of safety measures for handling hazardous chemicals.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS office. Ensure the area is well-ventilated.

By adhering to these guidelines, researchers can safely handle this compound and minimize the risk of exposure and accidents in the laboratory. Always prioritize safety and consult with your institution's safety officer for any specific questions or concerns.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.